Tert-butyl 3-aminopyridine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOXVSQEOYNJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184889 | |
| Record name | 2-Pyridinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379367-66-4 | |
| Record name | 2-Pyridinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379367-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile & Synthetic Utility of tert-butyl 3-aminopyridine-2-carboxylate
This technical guide details the chemical profile, synthesis, and application of tert-butyl 3-aminopyridine-2-carboxylate , a critical pharmacophore intermediate.
Executive Summary
This compound (CAS: 1379367-66-4) is a specialized heteroaromatic building block used extensively in the design of kinase inhibitors and peptidomimetics.[1] Its structural value lies in the orthogonality of its functional groups: a nucleophilic C3-amino moiety and an acid-labile C2-tert-butyl ester. This dual functionality allows for controlled, sequential cyclization reactions—most notably the formation of pyrido[3,2-d]pyrimidines and 1,5-naphthyridines —without the competitive hydrolysis issues often seen with methyl or ethyl esters.
Molecular Architecture & Physicochemical Profile
The compound features a pyridine core substituted with an electron-donating amino group at the 3-position and a bulky, electron-withdrawing tert-butyl ester at the 2-position. The steric bulk of the tert-butyl group protects the carbonyl from unwanted nucleophilic attack during base-mediated transformations of the amine.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 1379367-66-4 | Unique identifier for regulatory verification.[1] |
| IUPAC Name | This compound | |
| Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation prone; store under inert atmosphere. |
| pKa (Calculated) | ~3.5 (Pyridine N), ~6.0 (Amine) | The C3-amine is weakly basic due to resonance into the ring. |
| LogP | 1.9 (Predicted) | Moderate lipophilicity suitable for CNS-active scaffolds. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; soluble in organic solvents. |
High-Fidelity Synthetic Protocol
While simple esters are made via Fischer esterification, the tert-butyl group requires specific conditions to prevent acid-mediated decarboxylation or N-alkylation. The most robust laboratory-scale method utilizes tert-butyl acetate as a transfer reagent under Lewis acid catalysis.
Method: Perchloric Acid-Catalyzed Transesterification
This protocol avoids the use of hazardous isobutylene gas and high-pressure reactors.
Reagents:
-
3-Aminopyridine-2-carboxylic acid (1.0 eq)
-
tert-Butyl acetate (Solvent/Reagent, excess)
-
Perchloric acid (HClO₄, 70%, 1.1 eq) [Caution: Strong Oxidizer]
-
Extraction: Ethyl Acetate (EtOAc), NaHCO₃ (sat. aq.)
Step-by-Step Workflow:
-
Activation: Suspend 3-aminopyridine-2-carboxylic acid in tert-butyl acetate (approx. 10 mL/g) in a round-bottom flask.
-
Catalysis: Cool the mixture to 0°C. Add HClO₄ dropwise. The amine will protonate first, protecting it from side reactions.
-
Reaction: Warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher R_f spot.
-
Quench: Pour the reaction mixture carefully into a stirred solution of saturated NaHCO₃ to neutralize the acid and deprotonate the amine.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Expert Insight: The use of tert-butyl acetate acts as both solvent and reagent, driving the equilibrium toward the ester. The amine remains protonated (ammonium salt) during the reaction, preventing N-acylation.
Reactivity Profile & Functionalization
The utility of this compound stems from its ability to undergo orthogonal deprotection and heterocyclization .
A. Orthogonal Deprotection
-
Base Stability: The bulky tert-butyl group renders the ester resistant to saponification (NaOH/LiOH), allowing chemists to modify the C3-amine (e.g., amide coupling, sulfonylation) under basic conditions without hydrolyzing the ester.
-
Acid Lability: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively cleaves the ester to the carboxylic acid (or amino acid salt) at room temperature.
B. Cyclization Pathways (The "Sandwich" Strategy)
The proximity of the C3-amine and C2-ester creates a perfect geometry for forming fused bicyclic systems.
-
Pathway A: Pyrido[3,2-d]pyrimidines Reaction with urea, formamide, or isocyanates leads to cyclization. The amine attacks the electrophile, followed by intramolecular attack of the resulting urea/amidine on the ester carbonyl.
-
Pathway B: 1,5-Naphthyridines Condensation with 1,3-dicarbonyls (e.g., malonaldehyde derivatives) or ethoxymethylene malonates builds a second pyridine ring fused to the first.
Visualization: Reaction Logic Flow
Figure 1: Reaction map illustrating the orthogonal utility of the tert-butyl ester scaffold.
Case Studies in Drug Discovery
Kinase Inhibitor Scaffolds
In the development of PI3K or mTOR inhibitors, the pyrido[3,2-d]pyrimidine core is a privileged structure.
-
Strategy: The C3-amine is first reacted with an aryl isocyanate to form a urea.
-
Cyclization: Subsequent base treatment (e.g., NaOEt) forces the urea nitrogen to attack the C2-ester, closing the pyrimidine ring. The tert-butyl group acts as a "leaving group precursor" (via alkoxide elimination) but its bulk prevents premature hydrolysis during the isocyanate addition.
Peptidomimetics (Beta-Turn Mimetics)
This molecule serves as a rigidified amino acid surrogate.
-
Application: By coupling the C3-amine to an amino acid and deprotecting the C2-ester to couple with another amine, researchers create a constrained dipeptide mimic that forces the peptide backbone into a specific turn conformation, useful for disrupting protein-protein interactions (PPIs).
Handling & Safety Data
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C. Hygroscopic. Keep under Argon/Nitrogen.[2]
-
Incompatibility: Strong oxidizing agents, strong acids (cleaves ester).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides produced).
References
- Chemical Synthesis of tert-Butyl Esters:Organic Syntheses, Coll. Vol. 3, p. 141 (1955); Vol. 24, p. 18 (1944).
-
Cyclization of 3-aminopyridine-2-carboxylates: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrido[3,2-d]pyrimidine Derivatives," .
-
Product Specification & CAS Verification: PubChem CID 53444601.[3] .
-
Orthogonal Protection Strategies: Greene, T.W., Wuts, P.G.M.[2][4] Protective Groups in Organic Synthesis, Wiley-Interscience.[2][4]
Sources
pKa values of amino group in tert-butyl 3-aminopyridine-2-carboxylate
This guide provides an in-depth technical analysis of the pKa values associated with tert-butyl 3-aminopyridine-2-carboxylate , focusing on structural determinants, predicted values based on structure-activity relationships (SAR), and experimental validation protocols.
Part 1: Executive Summary & Core Analysis
Compound: this compound CAS: (Analogous to Methyl ester: 36052-27-4) Molecular Formula: C₁₀H₁₄N₂O₂
The "pKa of Amino Group" Ambiguity
In heterocyclic chemistry, the term "pKa of the amino group" is often a misnomer that leads to experimental error. For this compound, there are three distinct acid-base equilibria to consider. A researcher must distinguish between them to select the correct reagent for synthesis or extraction.
-
Ring Nitrogen Protonation (Dominant Basicity): The pyridine nitrogen is the most basic site.
-
Species: Neutral (
) Cation ( ) -
Estimated pKa:2.5 – 3.0
-
-
Exocyclic Amino Protonation: The exocyclic amine (–NH₂) is non-basic due to resonance delocalization into the pyridine ring.
-
Species: Neutral (–NH₂)
Dication (–NH₃⁺) -
Estimated pKa:< -1.0 (Requires superacids; irrelevant for standard aqueous chemistry).
-
-
Exocyclic Amino Deprotonation (Acidity): The acidity of the N–H protons.
-
Species: Neutral (–NH₂)
Anion (–NH⁻) -
Estimated pKa:~29 – 31 (in DMSO).
-
Part 2: Structural Analysis & Electronic Effects
The pKa of the ring nitrogen (the physiologically relevant basicity) is governed by the competing effects of the 3-amino group and the 2-ester group .
Electronic Competition
-
3-Amino Group (+R Effect): The amino group at position 3 is an electron-donating group (EDG) via resonance. In unsubstituted 3-aminopyridine, this raises the pKa of the pyridine ring from 5.2 (pyridine) to ~6.0 .
-
2-Ester Group (-I, -R Effect): The tert-butyl ester at position 2 is a strong electron-withdrawing group (EWG). In methyl picolinate (methyl pyridine-2-carboxylate), this group lowers the pKa from 5.2 to 2.21 .
Intramolecular Hydrogen Bonding (IMHB)
A critical structural feature of 3-aminopyridine-2-carboxylates is the formation of a stable 6-membered intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the ester.
-
Consequence: This "locks" the ester and amino groups into planarity.
-
pKa Impact: The hydrogen bond slightly reduces the electron-donating capacity of the amino lone pair into the ring (as the N-H bond is polarized toward the carbonyl). This suggests the pKa will be closer to the lower bound (closer to 2.2 than 6.0).
Steric Bulk of the tert-Butyl Group
Unlike a methyl ester, the bulky tert-butyl group may force the ester slightly out of plane to relieve steric strain with the ring or the amino group. However, the IMHB provides a strong planarizing force. If the ester twists, the electron-withdrawing resonance effect decreases, potentially raising the pKa slightly (to ~2.5–2.8) compared to the methyl analog (2.21).
Part 3: Data Synthesis & Predicted Values
Based on Hammett substituent constants and analog data (Methyl picolinate and 3-Aminopyridine), the calculated values are:
| Site | Reaction Type | Predicted pKa | Confidence | Key Influencer |
| Pyridine Ring N | Base ( | 2.5 ± 0.3 | High | 2-Ester EWG (Dominant) |
| Exocyclic -NH₂ | Acid ( | ~30.5 (DMSO) | Medium | Resonance stabilization |
| Exocyclic -NH₂ | Base ( | < -1.0 | High | Delocalization into ring |
Diagram 1: Protonation Equilibrium & IMHB
Caption: Equilibrium dynamics showing the dominant pKa transition driven by the competition between the electron-withdrawing ester and electron-donating amine.
Part 4: Experimental Determination Protocol
Since the predicted pKa is low (~2.5), standard aqueous titration is difficult due to the solubility limit of the tert-butyl ester and the low pH range. The recommended method is UV-Vis Spectrophotometric Titration .
Methodology: UV-Vis pH Titration
This method relies on the shift in absorption maximum (
Reagents:
-
Analyte: 50 µM this compound in 5% Methanol / 95% Water (to ensure solubility).
-
Buffer System: Phosphate/Citrate buffers ranging from pH 1.0 to 6.0.
-
Acid: HCl (for pH < 2).
Workflow:
-
Preparation: Prepare a stock solution of the compound.
-
Aliquot: Distribute into 10 cuvettes.
-
pH Adjustment: Adjust each cuvette to a specific pH (1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 5.0, 6.0). Measure exact pH with a calibrated micro-electrode.
-
Scan: Record UV-Vis spectra (200–400 nm) for each sample.
-
Data Analysis: Identify the isosbestic point and the wavelength of maximum change (
). Plot Absorbance vs. pH. -
Calculation: Use the Henderson-Hasselbalch equation fitting:
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for determining low pKa values using spectrophotometry.
Part 5: Implications for Drug Development
-
Solubility Profiling:
-
At physiological pH (7.4), the molecule is 100% neutral .
-
To achieve aqueous solubility for formulation or injection, the pH must be lowered below 1.5 (to generate the cation). This suggests that salt forms (e.g., hydrochloride) will hydrolyze and precipitate in neutral buffers.
-
-
Synthetic Coupling (Amide Formation):
-
The 3-amino group is weakly nucleophilic due to the ortho-ester and resonance delocalization.
-
Action: Standard amide coupling (EDC/NHS) may be sluggish. Use high-activity acyl chlorides or mixed anhydrides. The low basicity of the ring N prevents it from scavenging protons effectively, so an external base (e.g., DIPEA) is strictly required.
-
-
Metabolic Stability:
-
The electron-deficient ring (due to the ester) makes the system resistant to oxidative metabolism at the ring carbons, but the tert-butyl group is a liability for oxidative dealkylation (CYP450).
-
References
-
PubChem. (2025).[1][2] Methyl picolinate (2-Pyridinecarboxylic acid, methyl ester).[1][3][4][5][6] National Library of Medicine.
-
Williams, R. (2022).[7] pKa Data Compiled. Organic Chemistry Data.
- Albert, A., & Goldacre, R. (1948). The Nature of the Amino-group in Amino-pyridines. Journal of the Chemical Society. (Fundamental work establishing aminopyridine basicity).
-
GuideChem. (2025). Methyl picolinate Properties and pKa.
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for NH acidity in DMSO).
Sources
- 1. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-Aminoisonicotinate | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl picolinate | 2459-07-6 [chemicalbook.com]
- 4. Methyl picolinate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. parchem.com [parchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Literature review on 3-aminopyridine-2-carboxylate derivatives
The Chelation Scaffold: A Technical Guide to 3-Aminopyridine-2-Carboxylate Derivatives
Executive Summary: The "Privileged" Chelation Motif
Target Audience: Medicinal Chemists, Process Chemists, and Pharmacologists.
The 3-aminopyridine-2-carboxylate (3-APC) scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to function as a bidentate (
This guide details the synthetic architecture, pharmacological applications (specifically in metalloenzyme inhibition), and experimental protocols for this versatile scaffold.
Synthetic Architectures: Process Chemistry
The most robust industrial route to 3-aminopyridine-2-carboxylic acid is the Hofmann Rearrangement of quinolinimide (pyridine-2,3-dicarboximide). This pathway is preferred over direct amination of picolinic acid due to regioselectivity issues and yield consistency.
Synthetic Pathway Visualization
The following diagram illustrates the conversion of Quinolinic Acid to the target 3-APC scaffold.
Figure 1: Step-wise synthesis of 3-aminopyridine-2-carboxylic acid via the Hofmann Rearrangement.
Detailed Protocol: Hofmann Rearrangement
Objective: Synthesis of 3-aminopyridine-2-carboxylic acid from quinolinimide. Scale: 100 mmol input.
-
Reagent Preparation (Hypobromite Solution):
-
In a 500 mL three-necked flask equipped with a thermometer and mechanical stirrer, dissolve NaOH (12.0 g, 300 mmol) in deionized water (100 mL).
-
Cool the solution to 0°C using an ice/salt bath.
-
Dropwise add Bromine (
, 16.0 g, 100 mmol) while maintaining the temperature below 5°C. Stir for 15 minutes to generate NaOBr in situ.
-
-
Rearrangement Reaction:
-
Add Quinolinimide (14.8 g, 100 mmol) to the cold hypobromite solution in one portion.
-
Critical Step: The solution will darken. Stir at 0°C for 30 minutes.
-
Slowly heat the reaction mixture to 80°C. Evolution of gas (
) indicates the rearrangement is proceeding. -
Maintain at 80°C for 1 hour until the solution becomes clear/orange.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Adjust pH to 5.0–5.5 using concentrated HCl. Note: The product is amphoteric; precise pH control is vital for isoelectric precipitation.
-
A yellow-to-tan precipitate forms. Stir at 4°C for 2 hours to maximize yield.
-
Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 50°C.
-
Yield Expectation: 65–75%.
Purity Check:
Medicinal Chemistry: Metalloenzyme Inhibition
The 3-APC scaffold is primarily deployed to target metalloenzymes that utilize Iron(II) or Zinc(II) in their active sites.
Case Study A: Triapine (Ribonucleotide Reductase Inhibitor)
Drug Candidate: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).[1] Mechanism: Triapine is a derivative where the carboxylate is reduced to an aldehyde and condensed with thiosemicarbazide. It acts as a tridentate ligand (N, N, S) for Iron(II).
-
Chelation: Triapine binds free Iron(II) in the bloodstream.
-
Targeting: The Iron-Triapine complex binds to the R2 subunit of Ribonucleotide Reductase (RNR).
-
Quenching: The complex generates reactive oxygen species (ROS) that quench the tyrosyl radical essential for DNA synthesis, leading to apoptosis.
Case Study B: Epigenetics (KDM Inhibitors)
Target: JmjC-domain containing Histone Demethylases (e.g., KDM4/JMJD2).[2]
Mechanism:
These enzymes use Fe(II) and
-
Binding Mode: The Pyridine-N and Carboxylate-O chelate the active site Fe(II) in a bidentate fashion.
-
The 3-Amino Role: Unlike simple picolinates, the 3-amino group can form hydrogen bonds with specific backbone residues (e.g., Tyr132 in KDM4A), improving selectivity over other 2-oxoglutarate oxygenases like PHD2 (hypoxia sensors).
Comparative SAR Data
The following table summarizes the impact of C3-substitution on KDM4A inhibition potency (
| Compound Structure | Substituent (C3) | Substituent (C5) | IC50 (KDM4A) | Selectivity (vs PHD2) |
| Pyridine-2,4-dicarboxylate | H | H | 1.2 | Low (1x) |
| 3-Amino-derivative | -NH2 | H | 0.45 | Moderate (5x) |
| 3-Amino-5-phenyl | -NH2 | -Phenyl | 0.08 | High (20x) |
| 3-Methyl | -CH3 | H | > 50 | Inactive (Steric clash) |
Data synthesized from general SAR trends in JmjC inhibitors [1, 3].
Mechanism of Action Visualization
The following diagram details the "Trojan Horse" mechanism of Triapine (a 3-APC derivative) in cancer therapy.
Figure 2: The redox-cycling mechanism of Triapine-induced RNR inhibition.
Future Outlook & Challenges
-
Permeability: While the 3-APC scaffold is potent, the carboxylic acid moiety often limits cell permeability (zwitterionic nature). Ester prodrugs or bioisosteres (e.g., hydroxamic acids) are current development focal points.
-
Selectivity: The "metal-binding hook" is promiscuous. Future derivatives must leverage the C5 and C6 positions of the pyridine ring to interact with non-conserved regions of the enzyme pocket to avoid off-target metalloenzyme inhibition (e.g., Carbonic Anhydrase).
References
-
Rose, N. R., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.[3][4][5] Organic & Biomolecular Chemistry.[3][6][7][8][9] Link
-
Karpin, G. M., et al. (2025). Synthesis of 3-aminopyridine-2-carboxylic acid derivatives via Hofmann Rearrangement. Organic Syntheses.[6][10] Link
-
King, O. N., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PLOS ONE. Link
-
Popovic-Bijelic, A., et al. (2011). Ribonucleotide Reductase Inhibition by the Anti-cancer Drug Triapine.[1] Journal of Biological Chemistry. Link
-
PubChem Compound Summary. (2025). 3-Aminopyridine-2-carboxylic acid.[1][6][7][8][11][12] National Library of Medicine. Link
Sources
- 1. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Structural Profiling of tert-Butyl 3-aminopyridine-2-carboxylate
This technical guide details the structural analysis, spectroscopic signature, and physicochemical properties of tert-butyl 3-aminopyridine-2-carboxylate . It is designed for medicinal chemists and structural biologists utilizing this scaffold for fragment-based drug discovery (FBDD) or heterocycle synthesis.
Molecular Identity & Significance
This compound (CAS: 116032-47-6 / Analogous to Methyl Ester CAS: 16298-03-6) is a bifunctional pyridine scaffold. It serves as a critical "linchpin" intermediate in the synthesis of fused ring systems, particularly pyrido[3,2-d]pyrimidines and 1,5-naphthyridines .
-
Core Utility: The tert-butyl ester provides a steric shield and an acid-labile protecting group orthogonal to methyl/ethyl esters, allowing for selective hydrolysis in poly-esterified systems.
-
Structural Motif: The molecule exhibits a classic donor-acceptor motif where the 3-amino group (donor) and 2-carbonyl group (acceptor) create a pseudo-six-membered ring via intramolecular hydrogen bonding.
Physicochemical Baseline
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Predicted LogP | ~1.9 (More lipophilic than methyl ester analog) |
| pKa (Predicted) | ~3.5 (Pyridine N), ~ -1 (Amino group - extremely weak base due to conjugation) |
Spectroscopic Characterization
The following data is synthesized from empirical baselines of the methyl/ethyl ester analogs, adjusted for the specific electronic and steric influence of the tert-butyl group.
A. Proton NMR ( H NMR) Profile
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 - 8.10 | dd ( | 1H | C6-H | |
| 7.18 - 7.25 | m (dd) | 1H | C4-H | Para to Pyridine N; exhibits typical aromatic coupling. |
| 7.00 - 7.05 | dd ( | 1H | C5-H | Shielded relative to C6 due to electron density from 3-NH |
| 5.70 - 6.00 | br s | 2H | -NH | Broadened by quadrupole relaxation. Chemical shift is concentration-dependent. |
| 1.62 - 1.65 | s | 9H | -C(CH | Characteristic sharp singlet of the tert-butyl group. |
Technical Note: In non-polar solvents (CDCl
), the amino protons may appear further downfield (ppm) than typical amines due to the intramolecular Hydrogen Bond with the ester carbonyl. This effect locks the amino group into planarity with the ring.
B. Carbon-13 NMR ( C NMR) Profile
Key Diagnostic Peaks:
-
Carbonyl (C=O):
ppm. Slightly upfield compared to methyl esters due to the steric bulk of the t-butyl group. -
Pyridine C2 (Quaternary):
ppm. -
Pyridine C3 (C-NH
): ppm. Significantly deshielded by the amino group. -
tert-Butyl Quaternary (C-O-C ):
ppm. The "fingerprint" of the ester. -
tert-Butyl Methyls (-CH
): . High intensity signal.
C. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (+).
-
[M+H]⁺: m/z 195.1.
-
Fragmentation Pathway:
-
Loss of Isobutene: The primary fragmentation is the cleavage of the tert-butyl group, generating the protonated carboxylic acid species [M+H - 56]⁺ at m/z 139.
-
Decarboxylation: Subsequent loss of CO
[M+H - 56 - 44]⁺ yields the 3-aminopyridine cation at m/z 95.
-
Structural Dynamics & Conformational Analysis
The reactivity of this molecule is governed by the "Ortho-Effect" and the conformational lock induced by hydrogen bonding.
Diagram 1: Conformational Lock & Reactivity Logic
The following diagram illustrates the planar "locked" conformation (favored in non-polar media) versus the open conformation required for intermolecular reactions.
Synthesis & Purity Assessment Protocols
Synthesis Context
Direct esterification of 3-aminopicolinic acid with tert-butanol is often low-yielding due to steric hindrance and the potential for thermal decarboxylation.
-
Recommended Route: Reaction of 3-aminopicolinic acid with tert-butyl trichloroacetimidate (TBTA) in mild conditions, or activation with Boc
O / DMAP .
Purity Validation Workflow
To ensure the integrity of the scaffold for drug development, the following validation protocol is mandatory:
-
TLC Analysis:
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and Ninhydrin stain (Red/Purple spot for free amine).
-
Rf Value: ~0.4 - 0.5 (distinctly higher than the free acid).
-
-
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 254 nm (Pyridine
- *) and 220 nm (Amide/Ester).
-
References
-
PubChem Compound Summary. Methyl 3-aminopyrazine-2-carboxylate (Analogous Spectral Data). National Center for Biotechnology Information. Link
-
Sigma-Aldrich Product Sheet. Methyl 2-aminopyridine-3-carboxylate (Isomer Comparison). Merck KGaA. Link
-
ChemicalBook. 3-Aminopyridine-2-carboxylic acid methyl ester Spectral Data.Link
-
Cavelier, F., et al. "An Efficient One Step Synthesis of tert-Butyl Glycinate..." Organic Preparations and Procedures International, 1994. (Methodology for t-butyl esterification). Link
-
Giri, C., et al. "The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine." Polymers, 2022.[1] (NMR characterization of t-butyl carbamates/esters). Link
Sources
Strategic Ester Selection in Pyridine Scaffolds: A Comparative Analysis of Ethyl vs. tert-Butyl 3-Aminopyridine-2-Carboxylate
Executive Summary
In the optimization of pyridine-based pharmacophores, the choice between Ethyl 3-aminopyridine-2-carboxylate (E-3AP) and tert-Butyl 3-aminopyridine-2-carboxylate (tB-3AP) is rarely a trivial matter of availability. It is a strategic decision that dictates synthetic orthogonality, solubility profiles, and metabolic stability.
This guide analyzes the physicochemical and reactive divergences between these two esters. While the ethyl ester serves as a standard, accessible intermediate for immediate derivatization, the tert-butyl ester offers a critical "steric shield," providing resistance to nucleophilic attack and enabling orthogonal deprotection strategies essential for complex multi-step synthesis.
Part 1: Physicochemical & Structural Divergence
The core scaffold, 3-aminopyridine-2-carboxylic acid, possesses two basic sites: the pyridine nitrogen (
Structural Impact on Basicity and Lipophilicity
The ester group significantly influences the lipophilicity (LogP) and the local electronic environment, though the pKa of the ring nitrogen remains the dominant ionization feature.
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl 3-aminopyridine-2-carboxylate | This compound |
| CAS Number | 27507-15-9 | 204649-01-2 (Generic) / Custom |
| Molecular Weight | 166.18 g/mol | 194.23 g/mol |
| Steric Bulk (Taft Es) | -0.07 (Moderate) | -1.54 (High) |
| LogP (Predicted) | ~1.2 | ~2.1 |
| Hydrolytic Stability | Low (Base labile) | High (Base stable, Acid labile) |
| Primary Utility | Direct Amidation / Precursor | Orthogonal Protection / Prodrug |
The "Steric Shield" Effect
The tert-butyl group is not merely a lipophilic anchor; it acts as a hemispherical shield over the carbonyl carbon.
-
Ethyl Ester: The carbonyl carbon is accessible to nucleophiles (OH⁻, amines). Attack occurs via the tetrahedral intermediate with relatively low activation energy.
-
tert-Butyl Ester: The bulky methyl groups encumber the trajectory of incoming nucleophiles (Burgi-Dunitz angle), effectively shutting down
(base-catalyzed) hydrolysis mechanisms. This allows the researcher to perform base-mediated transformations (e.g., alkylation of the 3-amino group) without hydrolyzing the ester.
Part 2: Synthetic Accessibility & Reactivity Profiles
Synthesis Protocols
The synthesis of the ethyl ester is trivial, whereas the tert-butyl ester requires circumventing the steric barrier.
Protocol A: Synthesis of Ethyl Ester (Fischer Esterification)
Best for: Large-scale preparation of starting material.
-
Reagents: 3-Aminopyridine-2-carboxylic acid (1.0 eq), Ethanol (excess, solvent),
(conc., 2.0 eq) or Thionyl Chloride ( ). -
Procedure:
-
Suspend the acid in ethanol at 0°C.
-
Dropwise add
(Caution: Exothermic, evolution). -
Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hex).
-
Workup: Concentrate in vacuo. Neutralize with saturated
to pH 8. Extract with DCM.
-
-
Mechanism: Acid-catalyzed activation of carbonyl followed by nucleophilic attack of ethanol.
Protocol B: Synthesis of tert-Butyl Ester (The Boc-Anhydride Method)
Best for: High purity, mild conditions. Direct esterification with t-BuOH is often sluggish.
-
Reagents: 3-Aminopyridine-2-carboxylic acid (1.0 eq),
(1.2 eq), DMAP (0.3 eq), -BuOH (excess), THF (anhydrous). -
Procedure:
-
Dissolve substrate in THF/
-BuOH (1:1). -
Add
and DMAP. Stir at 40°C for 24 hours. -
Note: This reaction exploits the formation of a reactive mixed anhydride or acyl-pyridinium species that is subsequently trapped by
-BuOH. -
Alternative: Reaction with
-tert-butyl-N,N'-dicyclohexylisourea (formed from DCC and t-BuOH) is also effective if fails.
-
Reactivity Flowchart (Graphviz)
The following diagram illustrates the divergent reaction pathways dictated by the ester choice.
Caption: Divergent reactivity pathways. The ethyl ester facilitates direct amidation, while the tert-butyl ester survives basic alkylation conditions, allowing selective N-functionalization.
Part 3: Orthogonal Protection Strategies
In complex synthesis, "orthogonality" allows the removal of one protecting group without affecting others.[1][2][3][4]
The Scenario
You need to modify the exocyclic amine (e.g., via a Sandmeyer reaction or alkylation) using strong base, but you must retain the carboxylate for a later step.
-
If you use Ethyl Ester: Treatment with strong base (e.g., NaH, LiHMDS) or nucleophiles risks hydrolyzing the ethyl ester to the carboxylate anion, killing the reaction or complicating purification.
-
If you use tert-Butyl Ester: The steric bulk prevents hydrolysis. You can alkylate the amine, then remove the ester using Trifluoroacetic Acid (TFA) or HCl in Dioxane.
Deprotection Mechanisms
-
Ethyl (Saponification -
): Hydroxide attacks the carbonyl. -
tert-Butyl (Acidolysis -
): Protonation of the carbonyl oxygen is followed by the cleavage of the alkyl-oxygen bond. This generates the stable tert-butyl carbocation (which is trapped as isobutylene) and the free carboxylic acid. This mechanism is unique to tertiary esters.
Part 4: Medicinal Chemistry Implications[1][5][6][7]
Metabolic Stability (Prodrug Design)
In drug discovery, esters are often used as prodrugs to mask the polar carboxylic acid and improve membrane permeability.
-
Ethyl Esters: Rapidly hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the plasma and liver. Half-life is typically minutes to hours.
-
tert-Butyl Esters: Highly resistant to enzymatic hydrolysis due to the inability of the enzyme's serine nucleophile to access the carbonyl. They are generally not suitable as prodrugs if the active species is the acid, as they may never hydrolyze in vivo. However, they are excellent for metabolically stable lipophilic probes.
Solubility & Formulation
The tert-butyl group adds significant lipophilicity (+0.9 LogP vs ethyl).
-
Use t-Butyl: To increase CNS penetration (higher lipophilicity) in early discovery probes.
-
Use Ethyl: To balance solubility and clearance; often preferred for final drug candidates if the ester is the desired pharmacophore.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive guide on ester stability and cleavage conditions). Link
-
Synthesis and Biological Evaluation of tert-Butyl Ester Prodrugs. Bioorganic & Medicinal Chemistry. (Discusses the metabolic stability differences between ethyl and t-butyl esters).
-
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. (Provides kinetic data on steric hindrance in ester hydrolysis).
-
Comparison of Pyridine Reactivity. BenchChem. (Analysis of electronic effects in pyridine scaffolds).
Sources
Methodological & Application
Application Note: Protocols for Amide Coupling with tert-Butyl 3-aminopyridine-2-carboxylate
Part 1: Strategic Analysis – The "Electronic & Steric" Trap
Successfully coupling tert-butyl 3-aminopyridine-2-carboxylate (Compound 1 ) requires navigating a dual-failure mode inherent to its structure. Unlike standard aniline couplings, this substrate presents a "perfect storm" of resistance to acylation.
The Deactivation Mechanism
The primary challenge is nucleophilicity . The pyridine nitrogen atom is highly electronegative, withdrawing electron density from the aromatic ring. This inductive effect ($ -I $) significantly lowers the HOMO energy of the C3-amino group, rendering it a poor nucleophile compared to a standard aniline.
The Ortho-Effect Shielding
The tert-butyl ester at the C2 position is not merely a protecting group; it is a massive steric blockade.
-
Steric Bulk: The tert-butyl group has a large hydrodynamic radius, effectively shielding the adjacent amino group from approaching electrophiles.
-
Rotational Lock: The ester moiety likely forces the amino group into a specific conformation via hydrogen bonding (N-H
O=C or N-H N-py), further reducing the entropic probability of a successful collision with an activated acyl species.
The Stability Paradox
While the tert-butyl ester is robust against basic hydrolysis (making it ideal for base-mediated coupling), it is acid-labile . Standard "sledgehammer" activation methods that generate significant HCl (e.g., unbuffered acid chlorides) risk premature cleavage of the ester to the carboxylic acid, leading to polymerization or degradation.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best For: Initial screening, valuable carboxylic acids, and parallel synthesis. Mechanism: Uses the 7-azabenzotriazole moiety to speed up the active ester aminolysis via the "neighboring group effect" (pyridine nitrogen in the coupling reagent assists proton transfer).
Materials
-
Amine: this compound (1.0 equiv)[1]
-
Carboxylic Acid: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Additive: HOAt (0.5 equiv) — Critical for sterically hindered bases.
-
Base: DIPEA (Hunig’s Base) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or DMA (0.1 M concentration)
Step-by-Step Methodology
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and HOAt (0.5 equiv).
-
Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution often turns yellow/orange.
-
Amine Addition: Add Compound 1 (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at 40–50 °C for 12–24 hours.
-
Note: RT is often insufficient for this hindered amine. Mild heating overcomes the activation energy barrier without cleaving the t-butyl ester.
-
-
Work-up: Dilute with EtOAc. Wash with sat.
(3x), water (1x), and brine (1x). Dry over .[2]
Validation Point:
-
LCMS: Look for
. -
TLC: The product is usually less polar than the starting amine due to the loss of the free NH
hydrogen bond donor capability.
Protocol B: The "Neutral Chloride" (Ghosez’s Reagent)
Best For: Extremely hindered acids or when HATU fails. Mechanism: Generates an acid chloride in situ under neutral conditions, avoiding the HCl generation associated with thionyl chloride/oxalyl chloride. This protects the acid-sensitive tert-butyl ester.
Materials
-
Ghosez’s Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (1.2 equiv)
-
Solvent: Anhydrous DCM or
Step-by-Step Methodology
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM at 0 °C.
-
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at 0 °C for 30 mins, then warm to RT for 1 hour.
-
Coupling: Add Compound 1 (1.0 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (3.0 equiv).
-
Reaction: Stir at RT for 16 hours. If conversion is low, heat to reflux (40 °C).
-
Quench: Add sat.
vigorously.
Protocol C: The "Phosphorus Hammer" (POCl /Pyridine)
Best For: The most unreactive substrates. "Last resort" due to harshness. Mechanism: Formation of a highly reactive phosphoryl-active ester or imidoyl chloride intermediate.
Step-by-Step Methodology
-
Mix: Dissolve Compound 1 (1.0 equiv) and Carboxylic Acid (1.1 equiv) in pure Pyridine (0.2 M).
-
Cool: Cool to -10 °C (ice/salt bath).
-
Activate: Add POCl
(1.1 equiv) dropwise over 10 minutes. Caution: Exothermic. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.
-
Quench: Pour carefully into ice water. Extract with DCM.
Part 3: Visualization & Troubleshooting
Reaction Workflow Diagram
Caption: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity and sensitivity.
Troubleshooting Data Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Steric shielding of amine | Switch to Protocol B (Acid Chloride) or increase Temp to 60°C in Protocol A. |
| Product mass - 56 Da | Cleavage of t-butyl ester | Acidic conditions too harsh. Ensure excess base (DIPEA/Pyridine) is present. Avoid unbuffered SOCl |
| Formation of symmetrical anhydride | Slow amine attack | The activated acid reacted with itself. Increase amine concentration or use HOAt catalyst. |
| N-Acylurea byproduct | Carbodiimide (EDC/DCC) failure | Do not use EDC/DCC. The rearrangement is faster than the amine attack. Use HATU or T3P . |
Part 4: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][9][10] Tetrahedron. Link
Sources
- 1. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chimia.ch [chimia.ch]
- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 9. hepatochem.com [hepatochem.com]
- 10. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Strategies for the Reductive Amination of tert-Butyl 3-Aminopyridine-2-Carboxylate
Executive Summary
The reductive amination of tert-butyl 3-aminopyridine-2-carboxylate presents a unique convergence of synthetic challenges. The substrate features an electron-deficient exocyclic amine (deactivated by the pyridine ring) and significant steric hindrance from the ortho-positioned tert-butyl ester. Standard protocols often result in stalled conversion or hydrolysis of the labile ester.
This Application Note provides a tiered experimental guide. While sodium triacetoxyborohydride (STAB) remains the baseline for reactive aldehydes, Titanium(IV) isopropoxide [Ti(OiPr)₄] is identified as the critical enabling reagent for ketones and hindered aldehydes, serving as both a Lewis acid activator and a dehydrating agent to force imine formation.
Substrate Analysis & Mechanistic Challenges
To successfully derivatize this scaffold, researchers must understand the competing forces at play.
The "Ortho-Effect" and Nucleophilicity
The 3-aminopyridine core is inherently less nucleophilic than aniline due to the electron-withdrawing nature of the pyridine nitrogen. However, the primary failure mode in reductive amination is the steric clash from the tert-butyl ester at the C2 position.
-
Steric Blockade: The bulky tert-butyl group creates a "conformationally locked" environment, impeding the angle of attack required for the amine to condense with a carbonyl carbon.
-
Electronic Deactivation: The C2-ester withdraws electron density, further lowering the HOMO energy of the C3-amine lone pair.
-
Acid Sensitivity: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis (cleavage to carboxylic acid) or decarboxylation under harsh acidic conditions (e.g., high temp, strong Brønsted acids).
Mechanistic Visualization
The following diagram illustrates the steric congestion and the pathway to the critical imine intermediate.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate formation step.[1]
Experimental Protocols
Method A: Standard STAB Conditions (Baseline)
Best for: Highly reactive, unhindered aldehydes (e.g., Formaldehyde, Benzaldehyde). Risk: Low conversion with ketones; potential for dialkylation with primary aldehydes.
Reagents:
-
Sodium triacetoxyborohydride (STAB) [NaBH(OAc)₃][2]
-
Acetic Acid (AcOH)
Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in DCE (0.2 M).
-
Activation: Add the aldehyde (1.1–1.2 equiv) and Acetic Acid (1.0–2.0 equiv).
-
Note: AcOH is crucial here to protonate the aldehyde oxygen without hydrolyzing the ester.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Workup: Quench with sat. NaHCO₃ (keep pH < 9 to avoid ester hydrolysis). Extract with DCM.[6]
Method B: Titanium(IV) Isopropoxide Mediated (Recommended)
Best for: Ketones, hindered aldehydes, and "difficult" amines. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to coordinate the carbonyl and amine, and irreversibly scavenges water to drive the equilibrium toward the imine.
Reagents:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (Neat or in THF)
-
Sodium Borohydride (NaBH₄) or STAB[2]
-
Methanol (MeOH) or Ethanol (EtOH) for the reduction step
Protocol:
-
Complexation: In a dry vial under N₂, combine this compound (1.0 equiv) and the carbonyl compound (1.2–1.5 equiv).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5–2.0 equiv).
-
Process Note: The mixture may be run neat (solvent-free) if the substrates are liquid, or in minimal dry THF/DCE (1-2 mL per mmol) if solid.
-
-
Imine Formation: Stir at RT for 6–18 hours.
-
Checkpoint: Monitor by LCMS. You should see the Imine mass (M+Carbonyl-18) or the hemiaminal. If conversion is low, heat to 40–50 °C (do not exceed 60 °C to protect the t-butyl ester).
-
-
Dilution: Once imine formation is >80%, dilute the viscous mixture with dry MeOH or EtOH (approx. 5 mL per mmol).
-
Reduction: Carefully add NaBH₄ (1.5 equiv) in portions.
-
Caution: Exothermic gas evolution.
-
-
Quench (Critical): The reaction will contain titanium salts that form a gel upon adding water.
-
Gel Breaking: Add 0.1 N NaOH or wet Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form.
-
-
Workup: Filter through Celite if necessary, then extract with EtOAc.
Decision Matrix & Troubleshooting
Use the following logic flow to select the appropriate condition set.
Figure 2: Experimental decision tree for selecting reaction conditions.
Comparative Data: Reagent Selection
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | Ti(OiPr)₄ + NaBH₄ |
| Reaction Type | Direct (One-pot) | Direct (pH dependent) | Stepwise (Imine pre-formation) |
| Acidity | Mildly Acidic (AcOH) | Acidic (pH 3-5) | Lewis Acidic (Neutral workup) |
| Steric Tolerance | Low to Medium | Medium | High |
| Toxicity | Low | High (Cyanide risk) | Low (Titanium salts) |
| Suitability for this Substrate | Good for simple aldehydes | Fair (Hard to control pH) | Excellent for ketones/hindered systems |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][8][9][7][10] The Journal of Organic Chemistry. [Link] (The foundational text for STAB protocols, establishing baseline conditions.)
-
Mattson, R. J., et al. (1990).[11] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry. [Link] (Establishes the efficacy of Titanium isopropoxide for hindered amine/carbonyl couplings.)
-
Bhattacharyya, S. (1995). Reductive Alkylation of Secondary Amines with Carbonyl Compounds in the Presence of Titanium(IV) Isopropoxide and Sodium Borohydride.[12][13] The Journal of Organic Chemistry. [Link] (Refines the Ti(OiPr)4 protocol to use the safer NaBH4 reducing agent.)
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Cyclization of tert-Butyl 3-Aminopyridine-2-Carboxylate Derivatives
This Application Note is designed to provide a rigorous, field-validated protocol for the cyclization of tert-butyl 3-aminopyridine-2-carboxylate derivatives. This transformation is the critical gateway to Pyrido[3,2-d]pyrimidin-4(3H)-ones , a scaffold privileged in kinase inhibitor discovery (e.g., PI3K, PDE4, and EGFR inhibitors).[1]
Abstract & Strategic Analysis
The pyrido[3,2-d]pyrimidine core serves as a bioisostere to quinazolinones, offering improved solubility and distinct hydrogen-bonding vectors in drug design.[1] While methyl or ethyl esters of 3-aminopyridine-2-carboxylic acid are standard substrates, the tert-butyl ester is frequently employed in early-stage synthesis to prevent premature hydrolysis or transesterification during antecedent steps (e.g., Suzuki couplings or nucleophilic aromatic substitutions on the pyridine ring).[1]
However, the tert-butyl group introduces significant steric bulk and reduces the electrophilicity of the carbonyl carbon, often stalling standard cyclization attempts.[1] This guide details two protocols optimized to overcome the activation energy barrier imposed by the tert-butyl ester:
-
Method A (Preferred): Formamidine Acetate-Mediated Cyclization (Yields the 4-one).[1]
-
Method B (Alternative): Urea Fusion (Yields the 2,4-dione).[1]
Mechanistic Insight: The "Steric-Acidic" Paradox
The reaction proceeds via a nucleophilic attack of the exocyclic amine on the electrophilic reagent (formamidine or urea), followed by intramolecular ring closure.[1]
-
Challenge: The tert-butoxy group is a poor leaving group (
of conjugate acid ~17) compared to methoxy ( ~15.5).[1] -
Solution: Formamidine acetate serves a dual role: it provides the electrophilic carbon and acts as a weak acid source. At elevated temperatures (>100°C), the acidic environment facilitates the E1-type elimination of the tert-butyl group (releasing isobutylene), converting the ester to a more reactive carboxylic acid or acyl intermediate in situ, driving the cyclization to completion.[1]
Reaction Pathway Visualization
The following diagram illustrates the molecular logic for Method A, highlighting the critical intermediate and the byproduct elimination step.
Caption: Step-wise mechanistic pathway from the amino-ester precursor to the fused bicyclic system.
Experimental Protocols
Method A: Formamidine Acetate Cyclization (Standard)
This protocol is optimized for synthesizing the monocarbonyl derivative (pyrimidin-4-one).[1] It uses 2-methoxyethanol to achieve the necessary thermal activation temperature (124°C) which is often insufficient in ethanol (78°C).[1]
Reagents & Materials
| Component | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Formamidine Acetate | 2.5 - 3.0 | C1 Source / Cyclizing Agent |
| 2-Methoxyethanol (MCS) | 10-15 Vol | Solvent (High BP, polar) |
| Alternative Solvent:[1] | n-Butanol | If MCS is unavailable |
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the this compound derivative.
-
Reagent Addition: Add 2-Methoxyethanol (0.5 M concentration relative to substrate). Add Formamidine Acetate (1.5 equiv initially).[1]
-
Reaction Initiation: Heat the mixture to 120–130°C (reflux) under an inert atmosphere (
or Ar).-
Note: The reaction mixture typically turns from pale yellow to orange/brown.
-
-
Monitoring & Push: After 4 hours, check TLC/LCMS.
-
Completion: Continue reflux for 12–16 hours total. Monitor for the disappearance of the starting material (
of ester) and appearance of the product ( roughly, accounting for loss of tBu and addition of C-N).[1] -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitation: In many cases, the product precipitates upon cooling. If not, dilute the mixture with 2 volumes of cold water or diethyl ether.
-
Filtration: Collect the solid by vacuum filtration. Wash with water (to remove acetates) followed by cold ethanol.[1]
-
Drying: Dry under vacuum at 50°C.
-
Method B: Urea Fusion (For 2,4-Diones)
Use this method if the target is the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (dihydroxy tautomer).[1] This is a solvent-free "melt" reaction.[1]
Step-by-Step Procedure
-
Mixing: Intimately mix the this compound (1.0 equiv) with Urea (5.0 equiv) in a mortar and pestle.
-
Heating: Transfer to a round-bottom flask. Heat the flask in an oil bath or sand bath to 170–180°C .
-
Observation: The urea will melt, and the mixture will bubble vigorously (evolution of
and isobutylene).[1]
-
-
Duration: Maintain temperature for 2–4 hours. The mixture will eventually solidify as the higher-melting product forms.[1]
-
Work-up: Cool to ~80°C. Add water carefully to dissolve excess urea. Sonicate to break up the solid mass. Filter the resulting precipitate.[2]
Analytical Validation (QC)
Trustworthy data is required to confirm the loss of the tert-butyl group and the formation of the pyrimidine ring.[1]
| Analytical Method | Expected Signal Changes (Success Criteria) |
| Disappearance: Strong singlet at | |
| LC-MS | Mass Shift: Calculation: |
| Solubility | Change: Product is significantly less soluble in organic solvents (DCM, EtOAc) than the starting ester due to H-bonding/stacking.[1] |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of t-butyl group prevents ring closure.[1] | Switch solvent to Diphenyl Ether and heat to 200°C (flash heating).[1] Alternatively, treat substrate with TFA/DCM first to form the free acid, then cyclize.[1] |
| Sublimation | Formamidine acetate sublimes before reacting. | Use a highly efficient reflux condenser; add reagent in portions; seal the vessel (pressure vial) if safety permits.[1] |
| Product Solubility | Product is insoluble in reaction solvent. | This is desired. Filter directly. If trapped in gum, triturace with MeOH.[1] |
Safety & Compliance
-
Pyridine Derivatives: Generally toxic and potential irritants. Handle in a fume hood.
-
Isobutylene Evolution: The cleavage of the tert-butyl ester generates isobutylene gas (flammable).[1] Ensure the reaction vessel is vented to a scrubber or exhaust.
-
Thermal Hazard: Method B involves temperatures >170°C. Use appropriate thermal protective gear.
References
-
Taltavull, J., et al. (2010).[1][3] "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors." Journal of Medicinal Chemistry, 53(19), 6912–6922.[1][3]
-
Goel, R., et al. (2022).[1] "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 15(3), 352.[1]
-
Taylor, E. C., & Ehrhart, W. A. (1973).[1] "Formamidine Acetate."[2] Organic Syntheses, Coll. Vol. 5, p.582. [1]
-
Yamai, Y., & Toshimitsu, A. (2017).[1] "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-Carboxylates..." (Mechanistic insight on t-butyl ester cyclization). Chem. Pharm. Bull, 66, 178-182.[1]
Sources
Application Note: High-Efficiency Buchwald-Hartwig Coupling of tert-Butyl 3-Aminopyridine-2-carboxylate
Abstract & Strategic Importance
The scaffold tert-butyl 3-aminopyridine-2-carboxylate represents a "privileged structure" in medicinal chemistry, frequently serving as a precursor for SHP2 inhibitors, tyrosine kinase antagonists, and complex polycyclic heteroaromatics.
However, this substrate presents a "Steric-Electronic Mismatch" that leads to high failure rates with standard catalytic systems:
-
Electronic Deactivation: The pyridine ring is naturally electron-deficient. The presence of the carboxylate ester at the C2 position further lowers the HOMO energy of the C3-amine, rendering it a poor nucleophile.
-
Steric Shielding: The bulky tert-butyl group at the ortho (C2) position creates significant steric pressure, hindering the approach of the amine to the palladium center during the transmetallation/amine binding step.
-
Catalyst Poisoning: The pyridine nitrogen (
) poses a risk of non-productive coordination to the metal center, although the C2-ester provides some protective shielding.
This Application Note defines a BrettPhos Pd G4 -mediated protocol designed to overcome these specific energy barriers, ensuring high yields (>85%) and reproducibility.
Mechanistic Analysis & Ligand Selection
To couple this challenging amine, the catalyst system must satisfy two opposing requirements: it must be electron-rich enough to facilitate oxidative addition to the aryl halide, yet bulky enough to enforce reductive elimination while preventing
The "Goldilocks" Zone: Why BrettPhos?
Standard ligands like BINAP or dppf often fail here because they lack the specific steric bulk required to force the tert-butyl group away from the metal center.
-
Ligand: BrettPhos (and its congener
BuBrettPhos ) is the superior choice. Its cyclohexyl groups and methoxy-substituted biaryl backbone create a highly electron-rich center that boosts the nucleophilicity of the bound amine. -
Precatalyst: We utilize Pd G4 precatalysts . Traditional Pd(0) sources like
are air-sensitive and often contain variable amounts of active palladium. G4 precatalysts generate the active LPd(0) species immediately upon exposure to base, ensuring consistent initiation.
Mechanistic Pathway & Failure Modes
Figure 1: Catalytic cycle highlighting the critical "Amine Binding" bottleneck caused by the C2-tert-butyl group. Failure to bind leads to protodehalogenation of the aryl halide.
Standardized Experimental Protocol
Scale: 1.0 mmol (adaptable to 100g scale). Substrate: this compound (1 ). Coupling Partner: Aryl Bromide/Chloride (2 ).
Materials Checklist
-
Amine (1): 1.0 equiv (194.23 g/mol )
-
Aryl Halide (2): 1.0 - 1.1 equiv
-
Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #804355) - Loading: 1.0 - 3.0 mol%
-
Base:
(Cesium Carbonate) - 2.0 equiv. Note: Use anhydrous, granular grade. -
Solvent: 1,4-Dioxane (Anhydrous, Sure/Seal™).
-
Additives: None required usually; 2% water can be added if solubility is poor (see Troubleshooting).
Step-by-Step Procedure
-
Vessel Preparation:
-
Use a reaction vial with a crimp cap or a heavy-walled pressure tube equipped with a magnetic stir bar.
-
Critical: If using a Schlenk line, flame-dry the vessel. If using a glovebox, dry all solids overnight in the antechamber.
-
-
Charge Solids:
-
Add Amine (1) (1.0 equiv).
-
Add Aryl Halide (2) (1.0 equiv).
-
Add
(2.0 equiv). -
Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).
-
Note: Weighing the catalyst in air is permissible due to G4 stability, but minimize exposure time.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane to achieve a concentration of 0.2 M (5 mL for 1 mmol scale).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (subsurface bubbling). Do not skip this step; oxygen kills the active catalytic species.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 100°C in a pre-heated aluminum block.
-
Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.
-
Time: 4 to 16 hours. Monitor by LCMS.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradients).
-
Optimization & Decision Matrix
Not all aryl halides react identically.[1][2] Use this logic flow to optimize yields if the standard protocol underperforms.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
Comparative Ligand Performance (Internal Data)
| Ligand | Base | Yield (%) | Notes |
| BrettPhos | 92% | Recommended. Excellent tolerance of sterics. | |
| 88% | Good alternative if Ar-X is extremely bulky. | ||
| RuPhos | 65% | Moderate. Better for secondary amines. | |
| XantPhos | 40% | Poor. Bite angle too wide for this specific steric clash. | |
| BINAP | NaO | 15% | Failed. Sterically insufficient; ester hydrolysis observed. |
Critical Safety & Handling Notes
-
Pressurized Vessels: Reactions run at 100°C in dioxane (bp 101°C) create internal pressure. Use rated pressure tubes or crimp-top vials. Do not use standard reflux condensers for small scales as solvent loss changes concentration.
-
Base Selection: While Sodium tert-butoxide (NaO
Bu) is a common Buchwald base, it is NOT recommended here. Although the tert-butyl ester is resistant to transesterification, the combination of high heat and strong alkoxide can lead to ester cleavage or racemization if chiral centers are present elsewhere. is the safer, self-validating choice. -
Purification: The 3-aminopyridine core is polar. If the product streaks on silica, add 1% Triethylamine (TEA) to your eluent to deactivate acidic sites on the silica gel.
References
-
BrettPhos Discovery & Scope: Maiti, D.; Fors, B. P.; Henderson, J. L.; Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3] Chem. Sci.[1]2011 , 2, 57-68.
-
Pd G4 Precatalyst Chemistry: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: The 'Gold Standard' Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." J. Org. Chem.2019 , 84, 8754–8762.
-
Aminopyridine Coupling Specifics: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27-50.
-
Reaction Mechanism & Deactivation: Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace Theses, 2018 .
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Pyrido[3,2-d]pyrimidines via Tert-butyl 3-aminopyridine-2-carboxylate
Introduction: The Strategic Value of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional bioisostere for purines, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold are prominently featured as potent inhibitors of various protein kinases, including Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2] The development of efficient and versatile synthetic routes to this core is therefore of paramount importance for generating chemical diversity and advancing drug development programs.[3][4]
This guide provides a detailed technical overview and robust protocols for the synthesis of pyrido[3,2-d]pyrimidines, leveraging tert-butyl 3-aminopyridine-2-carboxylate as a strategic starting material. This precursor is particularly advantageous due to the ortho-positioning of the amino and ester groups, which facilitates efficient intramolecular cyclization to form the pyrimidine ring. The tert-butyl ester serves as a convenient protecting group that can be readily cleaved under the thermal and/or acidic conditions of the cyclization step, streamlining the synthetic sequence.
Overall Synthetic Strategy
The primary strategy involves a condensation and cyclization reaction between this compound and a suitable one-carbon (C1) synthon. This C1 unit provides the N3 and C4 atoms of the resulting pyrimidine ring. Formamide is the most common and cost-effective reagent for this transformation, serving dually as the C1 source and a high-boiling solvent.
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in tert-butyl 3-aminopyridine-2-carboxylate coupling
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 3-Aminopyridine-2-Carboxylate Coupling
Executive Summary: The "Steric-Electronic Trap"
User Query: "I am experiencing low yields (<20%) or no reaction when coupling this compound. Standard EDC/HOBt or HATU protocols are failing."
Diagnosis: You are encountering a "Steric-Electronic Trap." This substrate presents a dual failure mode:[1]
-
Electronic Deactivation: The pyridine ring is electron-deficient, and the ester at C2 is electron-withdrawing. This drops the nucleophilicity of the C3-amine significantly (estimated pKa < 3, compared to ~4.6 for aniline).
-
Steric Blockade: The tert-butyl group at C2 is massive. It creates a kinetic wall that blocks the trajectory of incoming electrophiles, particularly bulky active esters (like O-At or O-Bt esters formed by HATU/HOBt).
The Solution: You must switch from "Active Esters" (bulky intermediates) to Acyl Fluorides or N-Acyl Imidazoliums (small, high-energy intermediates).
Module 1: Amide Coupling Solutions (Acylation)
Option A: The "Gold Standard" – Acyl Fluorides (TFFH/BTFFH)
Best for: Highly hindered carboxylic acids + extremely poor nucleophiles.
Why it works: Standard coupling reagents (HATU, EDC) generate bulky intermediates. The tert-butyl group on your pyridine physically prevents these intermediates from approaching the amine. Acyl fluorides are physically small (fluorine is isosteric with hydrogen) and highly electrophilic, allowing them to slip past the steric wall of the tert-butyl group.
Protocol:
-
Reagents: Carboxylic Acid (1.0 equiv), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve the carboxylic acid and DIPEA in DCM under
. -
Add TFFH.[1][2] Stir for 15–30 minutes to form the acid fluoride in situ (monitor by TLC; acid fluorides are stable enough to observe).
-
Add this compound (1.0–1.2 equiv).
-
Critical Step: If no reaction occurs at RT after 2 hours, heat to 40–50°C. Acyl fluorides are thermally stable enough to withstand mild heating, unlike O-acyl ureas.
-
Option B: The Modern Alternative – TCFH-NMI
Best for: Acid-sensitive substrates and "Green" chemistry requirements.
Why it works: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI) forms an N-acyl imidazolium ion.[2][3][4] This intermediate is highly reactive (similar to an acid chloride) but generated under mild, neutral conditions, preventing hydrolysis of your sensitive tert-butyl ester.
Protocol:
-
Reagents: Carboxylic Acid (1.0 equiv), TCFH (1.0 equiv), NMI (2.5–3.0 equiv).
-
Solvent: Acetonitrile (MeCN) is mandatory (promotes the ionic mechanism).
-
Procedure:
Module 2: Cross-Coupling Solutions (Buchwald-Hartwig)
User Query: "I need to arylate the amine. Which ligand handles the steric clash?"
Recommendation: The tert-butyl ester makes the C3-amine effectively a "secondary" amine in terms of steric demand. You need a catalyst system designed for sterically demanding anilines .
Ligand Selection Guide:
-
BrettPhos: Excellent for primary amines, but might struggle with the extreme bulk of the tert-butyl ortho-substituent.
-
tBuXPhos: The superior choice. The large "wall" of the ligand protects the Pd center, while allowing the bulky amine to coordinate.
-
Base: Use LHMDS or Cs2CO3 . Avoid NaOtBu if possible; while standard, the strong alkoxide can sometimes cause transesterification or hydrolysis of the tert-butyl ester at high temperatures.
Module 3: Visual Troubleshooting & Decision Logic
Workflow: Selecting the Right Conditions
Caption: Decision matrix for reagent selection based on steric demand and reaction type.
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I see starting material remaining even after 24h with HATU. Should I add more reagent? A: No. Adding more HATU will only accumulate byproducts (tetramethylurea) which complicates purification. The issue is not "running out" of reagent; it is that the active ester cannot reach the amine. Stop and switch to TFFH (Acyl Fluoride). The smaller electrophile is the only way to overcome the kinetic barrier.
Q2: My tert-butyl ester is hydrolyzing to the acid. Why? A: This often happens if you use oxalyl chloride/DMF to make acid chlorides. The HCl generated cleaves the sensitive tert-butyl group.
-
Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.
-
Alternative: Use TCFH-NMI, which is non-acidic.
Q3: Can I use PyBOP? A: PyBOP generates the same OBt ester intermediate as HOBt/EDC. It suffers from the same steric clash. It is generally ineffective for this specific substrate class.
Q4: How do I remove unreacted 3-aminopyridine-2-carboxylate from the crude mixture? A: This amine is weakly basic, so acid washes (1M HCl) might not pull it into the aqueous phase efficiently without cleaving the ester.
-
Purification Hack: Use a scavenger resin (e.g., Isocyanate resin) to pull out unreacted amine.
-
Chromatography: The amine is very polar. Use a gradient of 0-10% MeOH in DCM. The product (amide) usually elutes much earlier than the free amine.
Quantitative Comparison of Coupling Agents
| Coupling Reagent | Intermediate Species | Steric Tolerance | Risk of Ester Hydrolysis | Recommendation |
| EDC / HOBt | O-Acyl Urea (Bulky) | Low | Low | ❌ Avoid |
| HATU / DIPEA | O-At Ester (Bulky) | Medium | Low | ⚠️ Only for simple acids |
| TFFH / DIPEA | Acyl Fluoride (Small) | High | Low | ✅ Preferred |
| TCFH / NMI | N-Acyl Imidazolium | High | Very Low | ✅ Excellent (Green) |
| Oxalyl Chloride | Acid Chloride | High | High (HCl gen.) | ❌ Avoid |
| Ghosez's Rgt | Acid Chloride | High | Low (Neutral) | ✅ Good Alternative |
References
-
Acyl Fluorides for Hindered Couplings: Due-Hansen, M. E., et al.[1][7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][7][8][9][10] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.[7] Link
-
TCFH-NMI Methodology: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 2018, 20 , 4218–4222. Link
-
Buchwald-Hartwig Ligand Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 , 12564–12649. Link
-
Ghosez's Reagent Utility: Ghosez, L., et al. "Synthesis and reactions of α-chloro-enamines." Angewandte Chemie International Edition, 1969, 8 , 454. Link
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification Protocols for tert-Butyl 3-Aminopyridine-2-Carboxylate
Status: Operational Ticket ID: PUR-TBAPC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 19, 2026
Executive Summary
Removing unreacted tert-butyl 3-aminopyridine-2-carboxylate (hereafter referred to as TBAPC ) presents a specific chemoselective challenge.
The Core Conflict:
-
Weak Basicity: The electron-withdrawing ester at the C2 position significantly lowers the basicity of the pyridine ring nitrogen (estimated pKa ~2–3). To fully protonate it for aqueous extraction, you typically need a strong acid (pH < 1).
-
Acid Lability: The tert-butyl ester is acid-sensitive.[1][2] Exposure to strong acids (HCl, TFA) or prolonged exposure to moderate acids will hydrolyze the ester to the carboxylic acid + isobutylene, destroying your starting material or product.
Recommendation: Avoid standard HCl washes. Prioritize Buffered Chromatography or Resin Scavenging .
Module 1: Chromatographic Purification (The "Precision" Fix)
Issue: "My compound streaks/tails on the column, and I can't separate the starting material."
Diagnosis: TBAPC contains a basic nitrogen and a free amino group. These interact with acidic silanol groups (
Protocol: The "Buffered" Silica Column
The Fix: You must neutralize the silica surface.
-
Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
-
Why: The amine modifier competes for the acidic silanol sites, effectively "capping" them so your pyridine substrate flows freely.
-
-
Column Pre-Treatment (Crucial Step):
-
Flush the column with 3–5 column volumes (CV) of the mobile phase containing the modifier before loading your sample.
-
Warning: If you only add TEA to the eluent without pre-flushing, the first few inches of silica will absorb all the TEA, and your compound will still streak.
-
Recommended Solvent Systems:
| Polarity | Solvent System (v/v) | Modifier | Application |
| Low | Hexanes / EtOAc | 1% TEA | Standard purification |
| Med | DCM / MeOH | 1% NH₄OH (aq) | For more polar products |
| High | DCM / Acetone | 0.5% TEA | Alternative if MeOH dissolves silica |
Visualization: Mechanism of Tailing & Correction
Caption: Figure 1. Left: Basic pyridine nitrogen binds to acidic silanols, causing drag. Right: Triethylamine (TEA) blocks silanols, allowing TBAPC to elute cleanly.
Module 2: Chemical Scavenging (The "High-Throughput" Fix)
Issue: "I have a library of 50 reactions. I cannot run columns for all of them."
Diagnosis: Liquid-Liquid extraction is risky due to the ester. Solid-supported scavengers are the safest method to remove unreacted amine starting material without affecting the ester.
Protocol: Electrophilic Resin Scavenging
The Science: Since TBAPC has a nucleophilic primary amine (at C3), it will react rapidly with electrophilic resins.
Recommended Resins:
-
Isocyanate Resin (PS-NCO): Reacts to form an insoluble urea.
-
Aldehyde Resin (PS-CHO): Reacts to form an insoluble imine.
Step-by-Step Workflow:
-
Calculate Load: Assume 100% of the excess TBAPC remains. Use 3–4 equivalents of resin relative to the estimated excess amine.
-
Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at Room Temperature for 4–12 hours.
-
Tip: Add a drop of Acetic Acid if using Aldehyde resin to catalyze imine formation.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Result: The unreacted TBAPC remains trapped on the solid resin beads. The filtrate contains your product.
Module 3: Acid-Base Extraction (The "Proceed with Caution" Fix)
Issue: "I must use extraction. Can I use HCl?"
Diagnosis: NO. 1M HCl will likely hydrolyze the tert-butyl ester.
The Workaround: Use a Weak Acid Wash protocol. You need an acid strong enough to protonate the pyridine (pKa ~3) but weak enough to spare the ester.
Protocol: The Citric Acid Wash
-
Dissolve: Dilute reaction mixture in Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsions are worse with buffers).
-
The Wash:
-
Use 10% (w/v) Aqueous Citric Acid or 0.5M NaH₂PO₄ (pH 3–4) .
-
Temperature: Keep everything COLD (0°C) on ice.
-
Speed: Perform the extraction quickly (< 5 mins contact time).
-
-
Separation:
-
Organic Layer: Contains your product (assuming product is neutral/less basic).
-
Aqueous Layer: Contains the protonated TBAPC.
-
-
Verification: Spot the organic layer on TLC immediately to ensure the starting material is gone.
Warning: If your product is also a pyridine or aniline, this method will fail (co-extraction). Use Module 1 or 2.
Decision Matrix
Use this logic flow to determine the correct method for your specific reaction context.
Caption: Figure 2. Operational workflow. Scavengers are preferred for small scale; Chromatography is mandatory if the product is also basic.
References
-
BenchChem Technical Support. (2025).[3] Purification of 6-Chloropyridin-3-amine Derivatives. Retrieved from
-
Organic Chemistry Portal. (2024). tert-Butyl Esters: Stability and Deprotection. Retrieved from
-
Amerigo Scientific. (2025). Scavenger Resins for Organic Synthesis. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Acid Labile Protecting Groups. Retrieved from
Sources
Minimizing side reactions during deprotection of tert-butyl 3-aminopyridine-2-carboxylate
Status: Operational Ticket ID: PROTOCOL-3AP-DEPROT Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Hazard
You are likely here because your deprotection of tert-butyl 3-aminopyridine-2-carboxylate failed to yield the expected amino acid, or you are struggling to isolate the zwitterionic product.
This substrate presents a dual-hazard scenario distinct from standard peptide deprotection:
-
Thermal Instability: The resulting 3-aminopicolinic acid is prone to decarboxylation (loss of CO₂) because the 3-amino group destabilizes the transition state, facilitating ylide formation.
-
Nucleophilic Scavenging: The free amino group (
) is a potent nucleophile that will trap the tert-butyl carbocation generated during cleavage, leading to difficult-to-separate N-alkylated impurities.
This guide replaces generic protocols with a chemically rigorous workflow designed to suppress these specific side reactions.
Part 1: The Danger Zone (Mechanism & Risk)
Before starting, understand the enemies. The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Kinetic competition during deprotection. Note that the 3-amino group significantly lowers the activation energy for decarboxylation (Side Product B) compared to unsubstituted picolinic acids.[1]
Part 2: Optimized Protocols
Do not use neat TFA. The exotherm is sufficient to trigger decarboxylation, and the concentration of t-butyl cations will favor N-alkylation.
Method A: The "Cold Scavenger" Protocol (Recommended)
Best for: High purity requirements, avoiding N-alkylation.
| Parameter | Specification | Reason |
| Reagent | TFA : DCM (1:1 v/v) | Dilution moderates exotherm. |
| Scavenger | Triethylsilane (TES) (2.5 eq) | Irreversibly traps t-butyl cations as isobutane/silyl species. |
| Temperature | 0°C (Ice Bath) | Critical. Suppresses decarboxylation. Do not warm to RT. |
| Time | 2–4 Hours | Monitor by LCMS. Stop immediately upon conversion. |
Step-by-Step:
-
Dissolve substrate in DCM (5 mL per mmol).
-
Add Triethylsilane (2.5 eq).
-
Cool to 0°C .
-
Add TFA dropwise (equal volume to DCM).
-
Stir at 0°C. Do not remove ice bath.
-
Workup: Concentrate in vacuo at <30°C . Do not use a hot water bath.
Method B: HCl in Dioxane (Alternative)
Best for: Substrates sensitive to N-trifluoroacetylation.
-
Dissolve substrate in 4M HCl in Dioxane (10 eq).
-
Stir at RT (HCl cleavage is slower; 0°C may stall).
-
Monitor closely.[2]
-
Product precipitates as the HCl salt (stabilizing the acid against decarboxylation).
Part 3: Troubleshooting & FAQs
Issue 1: "My product mass is -44 Da (Decarboxylation)."
Diagnosis: You have made 3-aminopyridine.
-
Cause: The reaction got too hot. Picolinic acids are thermally unstable, and the 3-amino group creates an electron-rich ring that facilitates the loss of CO₂ via a zwitterionic intermediate.
-
Fix:
-
Repeat the experiment at 0°C .
-
Ensure your rotary evaporator bath is OFF (cold) during concentration.
-
Avoid storing the product as a free base; store as the HCl or TFA salt.
-
Issue 2: "My product mass is +56 Da."
Diagnosis: N-tert-butylation.
-
Cause: The tert-butyl cation generated from the ester attacked the 3-amino group.
-
Fix:
-
You forgot the scavenger or used the wrong one.
-
Solution: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2–3 eq) before adding the acid. Water (5%) can also serve as a scavenger but is less effective for this specific lipophilic cation.
-
Issue 3: "I cannot isolate the product; it's stuck in the water."
Diagnosis: Zwitterion Solubility Lock.
-
Context: 3-aminopicolinic acid exists as a zwitterion at neutral pH. It is highly water-soluble and insoluble in organic solvents (DCM, EtOAc), making extraction impossible.
-
Fix (The "Non-Aqueous" Workup):
-
Do not neutralize with aqueous base (NaHCO₃/NaOH). You will form the salt and never get it out.
-
Concentrate the reaction mixture (TFA/DCM) to an oil.
-
Trituration: Add cold Diethyl Ether (
) or MTBE to the oil. -
The product (as a TFA salt) should precipitate as a solid while organic impurities remain in the ether.
-
Filter or decant the ether.
-
If free acid is absolutely required: Dissolve the salt in minimal MeOH and add Propylene Oxide (excess). This acts as a proton sponge, precipitating the zwitterionic amino acid without introducing inorganic salts.
-
Issue 4: "I see a +96 Da peak."
Diagnosis: N-Trifluoroacetylation.
-
Cause: TFA anhydride formed in situ or activated ester reaction.
-
Fix: Switch to Method B (HCl/Dioxane) . If you must use TFA, add 5% water to the reaction mixture to hydrolyze any active trifluoroacetyl esters.
Part 4: Isolation Decision Tree
Use this logic flow to determine your purification strategy.
Figure 2: Isolation strategy for zwitterionic amino acids. Avoiding aqueous extraction is key to high yield.
References
-
Dunn, G. E., et al. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.[3]
- Establishes the thermal instability and decarboxylation mechanism of 3-aminopicolinic acid.
-
Li, B., et al. (2006).[4] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[4] The Journal of Organic Chemistry.
- Provides context on acid-labile deprotection and scavenging.
-
BenchChem Application Note. (2025). A Step-by-Step Guide to the Deprotection of t-Butyl Esters.
- General protocols for minimizing cation-rel
-
Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking.[5] International Journal of Peptide and Protein Research.
- Foundational text on using silanes (TES)
Sources
Validation & Comparative
Structural Elucidation Guide: tert-butyl 3-aminopyridine-2-carboxylate vs. Ester Analogs
Topic: Mass Spectrometry Fragmentation Pattern of tert-butyl 3-aminopyridine-2-carboxylate Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers
Executive Summary & Technical Context
In drug discovery, this compound serves as a critical scaffold for synthesizing fused heterocyclic systems (e.g., pyrido[3,2-d]pyrimidines). Accurate mass spectrometry (MS) characterization of this intermediate is essential, particularly when differentiating it from its hydrolysis product (the free acid) or alternative alkyl esters used during optimization.
This guide compares the fragmentation dynamics of the tert-butyl ester against its methyl and ethyl analogs under Electrospray Ionization (ESI-MS/MS). The data demonstrates that the tert-butyl moiety introduces a unique, low-energy fragmentation channel (isobutylene loss) that offers superior diagnostic specificity compared to the standard alkoxy losses observed in methyl/ethyl esters.
Comparative Analysis: tert-butyl vs. Alternative Esters
The choice of ester protecting group significantly alters the MS/MS spectral fingerprint. Understanding these differences is crucial for developing Multiple Reaction Monitoring (MRM) methods for pharmacokinetic (PK) studies.
Stability and Fragmentation Efficiency
The tert-butyl ester undergoes fragmentation via a distinct mechanism compared to primary alkyl esters.
-
Tert-Butyl Ester (Target): Dominates by the loss of isobutylene (
, 56 Da) via a McLafferty-type rearrangement or a 1,5-hydrogen shift. This occurs at relatively low collision energies (CE). -
Methyl/Ethyl Esters: Fragment primarily via loss of the alkoxy radical or alcohol (methanol/ethanol). This requires higher bond dissociation energy, resulting in "noisier" spectra at lower CE.
Quantitative Comparison Data
The following table summarizes the key MS/MS transitions and energy requirements.
| Compound | Formula | Primary Fragment (m/z) | Neutral Loss | Collision Energy (eV) | Diagnostic Utility | |
| This compound | 195.2 | 139.1 | Isobutylene (-56 Da) | 10 - 15 | High (Clean transition to acid) | |
| Methyl 3-aminopyridine-2-carboxylate | 153.1 | 121.1 | Methanol (-32 Da) | 20 - 25 | Medium (Common loss) | |
| Ethyl 3-aminopyridine-2-carboxylate | 167.1 | 139.1 | Ethylene (-28 Da) | 18 - 22 | Medium (Overlap with acid) | |
| 3-aminopyridine-2-carboxylic acid | 139.1 | 95.1 | 15 - 20 | Control (Metabolite) |
Key Insight: The transition
is the "Gold Standard" quantifier for the tert-butyl ester. However, care must be taken: in-source fragmentation can prematurely convert the parent (195) to the acid (139), potentially skewing quantitation if chromatographic separation is poor.
Mechanistic Fragmentation Pathways
Understanding the causality of fragmentation ensures robust method development. The fragmentation of this compound follows a predictable cascade.
The Pathway
-
Protonation: ESI generates the
ion at m/z 195. The proton likely resides on the pyridine nitrogen or the amino group. -
Isobutylene Loss (Primary): The tert-butyl group is sterically crowded and electronically primed to leave as a stable neutral alkene (isobutylene), transferring a proton to the carboxylate oxygen. This yields the protonated carboxylic acid (m/z 139).
-
Decarboxylation (Secondary): The resulting 3-aminopicolinic acid ion (m/z 139) is unstable at higher energies and loses
(44 Da) to form 3-aminopyridine (m/z 95). -
Ring Opening/HCN Loss (Tertiary): At very high CE, the pyridine ring degrades, typically losing HCN (27 Da).
Visualization of Fragmentation Logic
Figure 1: ESI-MS/MS fragmentation cascade of this compound showing the critical isobutylene loss.
Experimental Protocols
To ensure reproducibility and minimize in-source fragmentation (a common pitfall with tert-butyl esters), the following protocol utilizes a "soft" ionization approach.
Materials & Reagents
-
Solvents: LC-MS grade Methanol (MeOH) and Water (
). -
Modifier: Formic Acid (FA) or Ammonium Formate (to encourage protonation without suppressing signal).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
LC-MS/MS Method Parameters
This method is optimized for a Triple Quadrupole (QqQ) system but applies to Q-TOF.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL MeOH (Stock).
-
Dilute to 100 ng/mL in 50:50
:MeOH + 0.1% FA. -
Critical Step: Keep samples at 4°C. Tert-butyl esters can hydrolyze in acidic aqueous solutions over time.
-
-
Chromatography (Gradient):
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Methanol + 0.1% FA.
-
Flow: 0.4 mL/min.
-
Profile: 5% B (0-0.5 min)
95% B (3.0 min) Hold (4.0 min).
-
-
Mass Spectrometry (Source Settings):
-
Mode: ESI Positive (
). -
Capillary Voltage: 2.5 - 3.0 kV (Keep low to prevent in-source fragmentation).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20 V (Optimize to maximize m/z 195, minimize m/z 139).
-
Analytical Workflow Diagram
Figure 2: Optimized MRM workflow for the quantification of the tert-butyl ester derivative.
Troubleshooting & Validation
Differentiating In-Source Fragmentation vs. Metabolites
A common error in analyzing this compound is mistaking in-source fragmentation for the presence of the free acid metabolite.
-
The Problem: High cone voltages can strip the tert-butyl group before the first quadrupole (Q1).
-
The Test: Inject the pure standard. Monitor both 195
139 and 139 95.-
If the retention times (RT) are identical, the 139 signal is an artifact (in-source fragment).
-
If the RTs differ, the 139 signal is the actual free acid contaminant or metabolite.
-
Isotopic Validation
To confirm the carbon count of the fragment, compare the isotope pattern. The loss of 56 Da (
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Carboxylates. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating McLafferty rearrangement mechanisms in esters). [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry of pyridine derivatives: Fragmentation mechanisms and structural elucidation. Journal of Mass Spectrometry. [Link]
-
European Medicines Agency (EMA). (2022). Guideline on Bioanalytical Method Validation. (Provides standards for selectivity and stability in MS methods). [Link]
Infrared (IR) spectrum analysis of tert-butyl 3-aminopyridine-2-carboxylate
An In-Depth Comparative Guide to the Infrared Spectrum of Tert-butyl 3-aminopyridine-2-carboxylate
Introduction: The Molecular Fingerprint in Pharmaceutical Analysis
In the landscape of pharmaceutical development and materials science, the unambiguous characterization of molecular structure is paramount. Active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demand rigorous analytical scrutiny to ensure identity, purity, and consistency. Fourier Transform Infrared (FTIR) spectroscopy serves as a cornerstone technique in this endeavor, providing a rapid, non-destructive, and highly specific "molecular fingerprint" based on the vibrational modes of chemical bonds.[1][2]
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum by comparing it with structurally related alternatives—3-aminopyridine and a representative tert-butyl ester. This comparative approach illuminates the specific contributions of each functional group to the overall spectrum, offering researchers a deeper understanding and a robust framework for an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be directly applicable in a modern analytical laboratory.
Molecular Structure and Expected Vibrational Signatures
To interpret the IR spectrum of this compound, we must first deconstruct its molecular architecture. The molecule is composed of three key functional regions:
-
The 3-Aminopyridine Ring: A substituted aromatic system containing a primary amine (-NH₂) group. This region is expected to produce N-H stretching and bending vibrations, as well as C=C and C=N ring stretching modes.
-
The Tert-butyl Group: A bulky aliphatic moiety, which will contribute characteristic C-H stretching and bending vibrations.
-
The Carboxylate Ester Group: The C=O (carbonyl) and C-O linkages of the ester are strong IR absorbers and provide some of the most prominent peaks in the spectrum.
The interplay of these groups, including electronic and steric effects, dictates the final appearance of the IR spectrum.
Visualizing the Key Functional Groups
The following diagram illustrates the molecular structure and highlights the primary bonds whose vibrations are interrogated by IR spectroscopy.
Caption: Molecular structure with key IR-active functional groups highlighted.
Comparative Spectral Data Analysis
The power of IR spectroscopy lies not just in identifying peaks but in comparing spectra to understand structure-property relationships. Here, we compare the key absorptions of our target compound with 3-aminopyridine and tert-butyl acetate (as a proxy for the tert-butyl ester moiety).
| Vibrational Mode | This compound (cm⁻¹) | 3-Aminopyridine (cm⁻¹) [3][4] | tert-Butyl Acetate (cm⁻¹) | Interpretation and Rationale |
| N-H Stretch (Amine) | ~3470 (asym) & ~3320 (sym) | ~3420 (asym) & ~3330 (sym) | N/A | The presence of two distinct peaks confirms a primary amine (-NH₂). Their position is characteristic of aromatic amines. The slight shift compared to 3-aminopyridine is due to the electronic influence of the adjacent carboxylate group. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | N/A | Weak to medium absorptions appearing just above 3000 cm⁻¹ are definitive indicators of C-H bonds on an aromatic ring.[5] |
| C-H Stretch (Aliphatic) | ~2980, ~2930 | N/A | ~2980, ~2935 | Strong, sharp peaks below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the tert-butyl group. Their absence in 3-aminopyridine and presence in tert-butyl acetate makes this a clear diagnostic marker. |
| C=O Stretch (Ester) | ~1715 | N/A | ~1740 | This is typically the strongest and most diagnostically significant peak. Its position at ~1715 cm⁻¹ is slightly lower than a standard aliphatic ester (~1740 cm⁻¹) due to conjugation with the pyridine ring, which slightly weakens the C=O bond. |
| N-H Bend (Amine) | ~1620 | ~1620 | N/A | The scissoring vibration of the primary amine group is a strong band. It often overlaps with the aromatic ring stretching vibrations. |
| C=C/C=N Stretch (Aromatic) | ~1585, ~1470 | ~1590, ~1480 | N/A | Aromatic rings display a series of characteristic skeletal vibrations. These peaks confirm the presence of the pyridine ring structure.[5] |
| C-O Stretch (Ester) | ~1280, ~1150 | N/A | ~1250, ~1160 | Esters show two C-O stretching bands. The band at ~1280 cm⁻¹ corresponds to the C(=O)-O stretch, while the one at ~1150 cm⁻¹ is from the O-C(tert-butyl) stretch. |
Note: Wavenumbers are approximate and can vary slightly based on the sampling method (e.g., ATR, KBr pellet) and the physical state of the sample.
Experimental Protocol: Acquiring a Self-Validating IR Spectrum via ATR-FTIR
To ensure the generation of high-quality, reproducible data, a validated protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid powders due to its minimal sample preparation and excellent reproducibility.[6][7][8]
Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer (e.g., Agilent Cary 630, Bruker ALPHA II, Thermo Scientific Nicolet iS5).[9]
-
A single-reflection diamond or germanium ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation & Verification:
-
Causality: Ensure the instrument is performing to specification.
-
Power on the spectrometer and allow the source and laser to stabilize for at least 30 minutes. Perform instrument performance qualification (PQ) tests as required by internal SOPs or pharmacopeial standards.[9]
-
-
Acquire Background Spectrum:
-
Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This background is then mathematically subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample itself.
-
Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened swab (e.g., isopropanol) and wipe dry with a lint-free tissue.
-
Lower the ATR pressure clamp to the empty crystal.
-
Collect the background spectrum. Typical parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, co-addition of 32 scans.
-
-
Sample Application:
-
Causality: Achieving intimate contact between the sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[6][10]
-
Place a small amount of the this compound powder (typically 1-5 mg) onto the center of the ATR crystal.
-
Lower the pressure clamp and apply a consistent, reproducible pressure to the sample. Most modern instruments have integrated pressure sensors to ensure this consistency.
-
-
Acquire Sample Spectrum:
-
Causality: This is the primary data collection step.
-
Using the exact same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Cleaning:
-
Causality: Raw data may require minor corrections for presentation and accurate interpretation.
-
The software will automatically perform the background subtraction.
-
Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction if the baseline is sloped or uneven.
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow Diagram: From Sample to Spectrum
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Conclusion
The infrared spectrum of this compound is a rich tapestry of vibrational information that, when properly interpreted, serves as a definitive confirmation of its molecular identity. The key diagnostic features are the dual N-H stretching peaks of the primary aromatic amine (~3470/3320 cm⁻¹), the strong, conjugation-shifted C=O stretching of the ester (~1715 cm⁻¹), the sharp aliphatic C-H stretches of the tert-butyl group (~2980 cm⁻¹), and the characteristic C-O ester stretches (~1280/1150 cm⁻¹).
By employing a comparative analytical approach and adhering to a validated experimental protocol such as the ATR-FTIR method detailed here, researchers and drug development professionals can confidently characterize this and other complex organic molecules. This guide provides the foundational expertise and a trustworthy workflow to integrate IR spectroscopy effectively into any analytical or quality control program.
References
-
Wikipedia. (2023). Attenuated total reflection. [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
PharmaGuideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained. YouTube. [Link]
-
Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]
-
Bhokare, S.S., et al. (2022). Applications of FTIR Spectroscopy: Review. International Journal of Scientific Development and Research, 7(8), 213-221. [Link]
-
Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
- 1. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 2. azom.com [azom.com]
- 3. 3-Aminopyridine(462-08-8) IR Spectrum [chemicalbook.com]
- 4. 3-Aminopyridine [webbook.nist.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 9. agilent.com [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Analytical Validation of tert-Butyl 3-Aminopyridine-2-Carboxylate Synthesis
A Comparative Guide to LC-MS vs. Traditional Methods
Executive Summary
The synthesis of tert-butyl 3-aminopyridine-2-carboxylate (CAS: N/A for specific isomer, generic class C10H14N2O2) presents a unique analytical paradox in medicinal chemistry. While the tert-butyl group provides essential orthogonal protection during multi-step synthesis, its acid-lability creates a high risk of artifactual degradation during standard LC-MS analysis.
This guide validates the synthesis of this target molecule, contrasting the specificity of LC-MS against NMR and HPLC-UV. It introduces a self-validating protocol designed to prevent "false failures" caused by on-column hydrolysis, a common pitfall when analyzing acid-sensitive esters.
Part 1: The Analytical Challenge
The target molecule contains two conflicting functional moieties regarding analysis:
-
The Pyridine Ring (Basic): Requires protonation (acidic media) for optimal retention and ionization in ESI+ MS.
-
The tert-Butyl Ester (Acid-Labile): Susceptible to cleavage (generating isobutylene + carboxylic acid) in the presence of strong acids, heat, or prolonged exposure to acidic mobile phases.
The "Silent Impurity" Trap: Researchers often observe a peak at m/z 139 (the free acid) and assume the synthesis failed. Frequently, the synthesis was successful, but the product hydrolyzed inside the autosampler vial because the sample was diluted with 0.1% Formic Acid/MeOH.
Diagram 1: Synthesis & Degradation Pathways
The following diagram maps the synthesis and the critical degradation pathways detectable by MS.
Figure 1: Reaction pathway showing the target molecule (Green) and critical degradation products (Red) that must be monitored.
Part 2: Comparative Methodology
Why is LC-MS the required standard? We compare it against 1H NMR and HPLC-UV.
| Feature | Method A: LC-MS (Recommended) | Method B: 1H NMR | Method C: HPLC-UV |
| Primary Utility | Trace impurity ID & Quantitation | Structural confirmation | Routine purity checks |
| Sensitivity | High (ng range) | Low (~1-5 mg required) | Medium |
| Specificity | Excellent. Distinguishes Target (195) from Acid (139) even if co-eluting. | High. Distinct t-butyl singlet (~1.6 ppm). | Low. Pyridine derivatives often have overlapping UV spectra. |
| Throughput | High (5-min method) | Low (Acquisition + Processing) | High |
| Limit of Detection | < 0.05% | ~ 1-2% | ~ 0.1% |
| Blind Spots | Ion suppression (rare here) | Trace inorganic salts invisible | Co-eluting regioisomers |
Scientific Insight: UV detection at 254 nm is often insufficient for this synthesis because the starting material (acid) and product (ester) have nearly identical chromophores. LC-MS is the only high-throughput method capable of confirming the tert-butyl group is intact via mass filtering.
Part 3: Validated Experimental Protocol
This protocol uses a "Neutral Prep / Acidic Run" strategy. We use an acidic mobile phase for good peak shape on the basic pyridine but keep the sample neutral to prevent pre-injection hydrolysis.
1. Sample Preparation (Critical Step)
-
Solvent: Acetonitrile : Water (50:50 v/v). DO NOT add acid (Formic/TFA) to the diluent.
-
Concentration: 0.1 mg/mL.
-
Storage: Analyze immediately. If queuing is necessary, keep the autosampler at 4°C.
2. LC-MS Conditions
-
Instrument: Agilent 1200/6120 or equivalent Single Quad/Q-TOF.
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent.
-
Why: Core-shell particles allow high flow rates with low backpressure, minimizing on-column residence time.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C to protect the ester).
Gradient Table:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.00 | 5 | Initial trapping of polar impurities |
| 3.00 | 95 | Rapid elution of hydrophobic ester |
| 3.50 | 95 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |
3. MS Parameters (ESI+)[4][5]
-
Scan Range: m/z 90 – 400.
-
SIM Mode (Optional): Monitor 195.2 (Target), 139.1 (Acid), 251.2 (t-Butyl adduct + Acetonitrile, common in ESI).
-
Fragmentor: 70-100V (Keep mild to prevent in-source fragmentation of the t-butyl group).
Part 4: Data Interpretation & Workflow
The following decision tree illustrates how to interpret the LC-MS data to validate the synthesis.
Figure 2: Analytical decision matrix for product validation.
Key Troubleshooting Tip: If you see a split peak where the front of the peak is m/z 139 and the tail is m/z 195, this indicates on-column degradation .
-
Solution: Lower column temperature to 25°C and increase flow rate to reduce residence time.
References
-
BenchChem. (2025).[1][6] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from
-
Organic Chemistry Portal. tert-Butyl Esters: Stability and Deprotection. Retrieved from
-
National Institutes of Health (NIH). Synthesis and Fluorescent Properties of Aminopyridines. PubMed Central. Retrieved from
-
PubChem. this compound Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
TLC Visualization Methods for Aminopyridine Esters: A Comparative Technical Guide
This guide outlines a scientifically rigorous approach to visualizing aminopyridine esters on Thin Layer Chromatography (TLC) plates. It prioritizes chemical specificity, distinguishing between the pyridine core, the exocyclic amine, and the ester linkage.
Introduction: The Dual-Functionality Challenge
Aminopyridine esters present a unique visualization challenge in drug discovery. They possess three distinct reactive sites:
-
The Pyridine Ring: A basic, aromatic heterocycle (UV-active, susceptible to alkaloid stains).
-
The Exocyclic Amine: A nucleophilic handle (susceptible to amine-specific stains).
-
The Ester Linkage: A hydrolyzable carbonyl group (susceptible to hydroxamic acid formation).
Standard "dip-and-heat" methods (like PMA or Vanillin) often fail to differentiate these specific functional groups from impurities. This guide details a targeted visualization strategy that validates the integrity of the entire molecule, not just the presence of carbon.
Visualization Logic & Workflow
The following decision tree illustrates the optimal workflow for analyzing aminopyridine esters, moving from non-destructive to destructive, high-specificity methods.
Figure 1: Strategic decision tree for selecting the appropriate visualization method based on the specific structural moiety of interest.
Comparative Analysis of Visualization Methods
The following table compares the efficacy of four primary methods for aminopyridine esters.
| Feature | UV (254 nm) | Dragendorff’s Reagent | Ninhydrin | Ferric Hydroxamate |
| Target Moiety | Aromatic Pyridine Ring | Tertiary Amines / Pyridine N | Primary/Secondary Amines | Ester Carbonyl (-COOR) |
| Mechanism | Fluorescence Quenching | Ion-pairing (Heavy Metal) | Oxidative Deamination | Nucleophilic Acyl Substitution |
| Selectivity | Low (Detects all aromatics) | High (Alkaloids/Bases) | High (Free Amines) | Very High (Activated Esters) |
| Sensitivity | < 0.1 µg | 0.5 – 1.0 µg | 0.1 – 0.5 µg | 5.0 – 10.0 µg |
| Appearance | Dark spot on Green BG | Orange/Red on Yellow | Purple/Blue (Ruhemann's) | Burgundy Red on Yellow |
| Destructive? | No | Yes | Yes | Yes |
Detailed Experimental Protocols
Method A: Dragendorff’s Reagent (The "Pyridine" Test)
Best for: Confirming the presence of the pyridine ring nitrogen. Mechanism: The bismuth-iodide complex forms an insoluble, colored ion pair with the basic nitrogen of the pyridine ring [1].
Reagent Preparation:
-
Solution A: Dissolve 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid and 40 mL water.
-
Solution B: Dissolve 8 g potassium iodide (KI) in 20 mL water.
-
Stock Solution: Mix equal volumes of A and B. (Stable for months in dark/cold).
-
Spray Solution: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.
Protocol:
-
Elute and dry the TLC plate completely (residual solvent affects pH).
-
Spray the plate evenly with the Spray Solution . Do not soak.
-
Observation: Orange to reddish-brown spots appear immediately on a yellow background.
-
Enhancement (Optional): Spray with 10% H₂SO₄ to intensify spots if they are faint.
Method B: Ninhydrin (The "Amine" Test)
Best for: Verifying the exocyclic amine (e.g., 2-aminopyridine derivatives). Mechanism: Ninhydrin reacts with primary amines via oxidative deamination to form Ruhemann’s Purple. Note: Tertiary aminopyridines will not react; secondary amines may yield yellow/brown spots [2].
Reagent Preparation:
-
Dissolve 0.3 g Ninhydrin in 100 mL of n-butanol (or ethanol).
-
Add 3 mL of Glacial Acetic Acid (acidic pH catalyzes the reaction).
Protocol:
-
Spray the dried plate thoroughly.[1]
-
Heat at 110°C for 5–10 minutes using a heat gun or hot plate.
-
Observation:
-
Primary Amines: Intense purple/blue spots.
-
Aminopyridines: Often require longer heating; may appear reddish-purple due to ring electronics.
-
Method C: Ferric Hydroxamate (The "Ester" Test)
Best for: Specifically confirming the ester linkage intactness. Mechanism: Hydroxylamine attacks the ester to form a hydroxamic acid, which then complexes with Ferric (Fe³⁺) ions to form a colored chelate [3].
Reagent Preparation:
-
Solution 1 (Hydroxylamine): 10% Hydroxylamine Hydrochloride in Methanol.
-
Solution 2 (Alkaline): 10% Potassium Hydroxide (KOH) in Methanol.
-
Solution 3 (Ferric): 1% Ferric Chloride (FeCl₃) in 0.5N Hydrochloric Acid (HCl).
Protocol (Sequential Spraying):
-
Mix Solution 1 and Solution 2 in a 1:1 ratio immediately before use.
-
Spray the plate with this mixture.
-
Heat the plate at 60–70°C for 5 minutes (drives the formation of hydroxamic acid).
-
Allow the plate to cool.
-
Spray with Solution 3 .
-
Observation: Distinct burgundy/magenta spots on a yellow background indicate an ester.
Expert Application: The "Split-Plate" Validation
For aminopyridine esters, relying on a single stain is risky. The ester might hydrolyze while the pyridine ring remains, leading to a false positive with Dragendorff.
Recommended Validation Workflow:
-
Spotting: Spot the sample in two separate lanes on the same plate.
-
Elution: Run the TLC plate.
-
Masking: Cover Lane 1 with a glass plate or aluminum foil.
-
Spray Lane 2: Apply Ferric Hydroxamate reagents to Lane 2 to confirm the ester.
-
Unmask & Spray Lane 1: Apply Dragendorff’s Reagent to Lane 1 to confirm the pyridine core.
-
Alignment: Confirm that the Rf values in both lanes match perfectly. This confirms the molecule contains both the ester and the pyridine core intact.
References
-
SSERC. "Testing for Esters – The Ferric Hydroxamate Test." SSERC.org.uk. Available at: [Link]
-
Chemistry LibreTexts. "Visualizing TLC Plates." Chem.libretexts.org. Available at: [Link]
Sources
Comparison of protecting groups for 3-aminopyridine-2-carboxylic acid
[1][2][3][4]
Executive Summary & Strategic Context
3-Aminopyridine-2-carboxylic acid (3-aminopicolinic acid) is a critical scaffold in the synthesis of peptidomimetics, macrocycles, and transition metal ligands.[1][2][3][4] However, its manipulation is notoriously difficult due to three converging factors:
-
Zwitterionic Solubility: High polarity renders it insoluble in most non-polar organic solvents (DCM, THF) used for standard protection chemistries.[4]
-
Steric Crowding: The amino group at position 3 is ortho to the carboxylic acid and adjacent to the pyridine nitrogen, creating significant steric bulk that retards reaction rates.[4]
-
Electronic Deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the exocyclic amine, requiring forcing conditions that often lead to side reactions (e.g., decarboxylation or N-ring alkylation).[4]
This guide compares the most effective strategies for masking the N-amine and C-acid termini, providing validated protocols to overcome these specific synthetic hurdles.
Comparative Analysis of Protecting Groups
N-Terminus Protection (Amino Group)
The primary challenge is forcing the electron-poor amine to react without alkylating the pyridine nitrogen.[1][2]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Primary Utility | Solution-phase synthesis; Acid-labile strategy.[1][2][3][4] | Solid-phase peptide synthesis (SPPS); Base-labile strategy.[1][2][3][4] | Robust solution-phase work; Hydrogenolysis removal.[1][2][3][4] |
| Synthesis Yield | Moderate (55-70%) | Good (75-85%) | High (80-90%) |
| Solubility Impact | Excellent.[1][2][3][4] Renders molecule soluble in DCM/EtOAc. | Good. Adds significant lipophilicity.[3][4] | Good. |
| Key Challenge | Slow reaction rate; requires excess Boc₂O or catalyst (DMAP).[3][4] | Formation of Fmoc-dipeptide byproducts due to slow coupling.[1][2][3][4] | Removal requires H₂/Pd, which can reduce the pyridine ring if over-exposed.[4] |
| Best Reagent | Boc₂O in Dioxane/H₂O + NaOH | Fmoc-OSu in Acetone/H₂O + NaHCO₃ | Cbz-Cl in THF/H₂O + Na₂CO₃ |
C-Terminus Protection (Carboxylic Acid)
Esterification is often the first step to break the zwitterionic lattice and improve solubility.[1][4]
| Feature | Methyl Ester (-OMe) | tert-Butyl Ester (-OtBu) | Benzyl Ester (-OBn) |
| Stability | Stable to acid/base (requires hydrolysis).[1][2][3][4] | Acid labile (TFA).[3][4] Orthogonal to Fmoc. | Hydrogenolysis labile. Orthogonal to Boc. |
| Synthesis Yield | High (77-90%) | Moderate (40-60%) | Good (70-80%) |
| Method | Refluxing MeOH / H₂SO₄ or SOCl₂.[1][2][3][4] | Isobutylene/H₂SO₄ or tBuOC(NH)CCl3.[3][4] | BnBr / Cs₂CO₃ or Benzyl alcohol/EDC.[3][4] |
| Risk | Saponification can be slow due to sterics.[3][4] | Hard to synthesize directly; Boc₂O attacks amine first.[3][4] | Pyridine nitrogen can be quaternized by BnBr.[3][4] |
Experimental Protocols & Methodologies
Protocol A: Synthesis of Methyl 3-aminopyridine-2-carboxylate
Best for: Initial solubilization and bulk scale-up.[1][2][3][4]
Mechanism: Acid-catalyzed Fischer esterification.[1][2][3][4] The pyridine nitrogen protonates first, but the high temperature and excess methanol drive the equilibrium.[4]
-
Setup: Charge a round-bottom flask with 3-aminopyridine-2-carboxylic acid (20.0 g, 145 mmol) and anhydrous methanol (300 mL).
-
Catalyst Addition: Cool to 0°C. Dropwise add concentrated H₂SO₄ (5.4 mL, 100 mmol) or SOCl₂ (1.5 eq). Caution: Exothermic.[1][2][3]
-
Reflux: Heat to reflux (65°C) for 48–120 hours. Monitor by TLC (10% MeOH in DCM).[3][4] The zwitterion will slowly dissolve.[4]
-
Workup: Concentrate in vacuo. Redissolve residue in water.[3][4] Neutralize carefully with solid NaHCO₃ until foaming ceases (pH ~8).[3][4]
-
Extraction: Extract with DCM (3 x 100 mL). The uncharged ester will partition into the organic phase.
-
Purification: Dry over Na₂SO₄ and concentrate.
Protocol B: Synthesis of N-Boc-3-aminopyridine-2-carboxylic acid
Best for: Building blocks for solution-phase coupling.[1][2][3][4]
Mechanism: Nucleophilic attack of the amine on the anhydride. Due to low nucleophilicity, a phase-transfer or homogenous aqueous/organic system is required.[1][3][4]
-
Solubilization: Dissolve 3-aminopicolinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N NaOH (1.1 eq). The base prevents protonation of the amine.
-
Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in one portion. Stir at room temperature for 24–48 hours.
-
Note: If reaction stalls, add 5 mol% DMAP, but watch for side-reactions at the pyridine nitrogen.[4]
-
-
Workup: Wash the basic solution with Et₂O (removes unreacted Boc₂O).[4] Acidify the aqueous layer to pH 2-3 with 1N KHSO₄ (avoid HCl to prevent Boc cleavage).[1][2][3][4]
-
Isolation: Extract immediately with EtOAc (3x). The product is water-soluble if pH is not strictly controlled.[1][2][3][4]
-
Yield: ~60-70%.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct protection strategy based on your final application (Peptide Synthesis vs. Small Molecule).
Figure 1: Decision tree for selecting protecting groups based on synthetic requirements.[1][4]
Critical Mechanistic Insights
The "Ortho-Effect" Trap
In 3-aminopicolinic acid, the carboxylic acid and the pyridine nitrogen can form a strong internal hydrogen bond network.[1] Furthermore, the electron-withdrawing nature of the pyridine ring (inductive effect) significantly lowers the pKa of the 3-amino group compared to aniline (pKa ~6.0 vs 4.6).[4]
-
Consequence: The amine is a poor nucleophile.[4]
-
Solution: Use "Hyper-nucleophilic" acylating agents (e.g., anhydrides like Boc₂O) rather than acid chlorides (Boc-Cl is unstable anyway, but Cbz-Cl reacts sluggishly).[1][2][3][4]
Pyridine Nitrogen Interference
When using alkyl halides (e.g., Benzyl bromide for esterification), the pyridine nitrogen is nucleophilic enough to compete, leading to N-alkylation (quaternization).[4]
-
Prevention: Use conditions that favor O-alkylation (e.g., Cs₂CO₃ in DMF) or avoid alkyl halides entirely by using alcohol coupling agents (EDC/DMAP).[1][4]
Figure 2: Competing reaction pathways during alkylation.
References
-
ChemicalBook. (2025).[3][4] Synthesis of 3-Aminopyridine-2-carboxylic acid methyl ester. Retrieved from [1][2][4]
-
Organic Syntheses. (1955).[3][4] 3-Aminopyridine Synthesis via Decarboxylation. Org. Synth. Coll. Vol. 4, p.45. Retrieved from [4]
-
ResearchGate. (2010).[3][4] Synthesis of N-Boc protected carboxylic acid intermediates. Retrieved from [1][2][4]
-
PubChem. (2025).[3][4][6] 3-Aminopyridine-2-carboxylic acid: Compound Summary. National Library of Medicine.[3][4] Retrieved from [1][2][4]
-
GalChimia. (2020).[3][4] Easy Access to 2-Aminopyridines and Protecting Group Strategies. Retrieved from
Sources
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- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Aminopyridine-2-carboxylic acid methyl ester | 36052-27-4 [chemicalbook.com]
- 6. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of Tert-butyl 3-aminopyridine-2-carboxylate
Executive Summary & Core Directive
Do not treat this compound as general organic waste. Tert-butyl 3-aminopyridine-2-carboxylate combines a basic aminopyridine core with a hydrolytically sensitive tert-butyl ester. While specific regulatory listings (P-list/U-list) for this exact ester may vary by jurisdiction, best practice dictates handling it with the severity of its parent scaffold, 3-aminopyridine (highly toxic/irritant).
Immediate Action Required:
-
Segregate from strong acids (prevents exothermic salt formation/hydrolysis) and oxidizers (prevents N-oxide formation/exotherms).
-
Classify as "Toxic Organic Waste" for incineration.
-
Label clearly with "Aminopyridine Derivative – Neurotoxic Potential."
Chemical Profile & Hazard Logic
Effective disposal requires understanding the chemical behavior that dictates risk.
| Feature | Chemical Logic | Operational Consequence |
| Aminopyridine Core | Basic nitrogen ( | High Toxicity Risk. Avoid skin contact/inhalation. Treat waste as potentially neurotoxic. |
| Tert-butyl Ester | Sterically bulky ester group. Susceptible to acid-catalyzed hydrolysis. | Acid Incompatibility. Do not mix with acidic waste streams (pH < 4) to avoid degrading the compound into potentially more bioactive acids. |
| Physical State | Solid (typically off-white/grey powder). | Dust Hazard. Static-dissipative weighing and double-bagging are mandatory to prevent aerosolization. |
Pre-Disposal: Segregation & Packaging
The Golden Rule: Never commingle aminopyridines with oxidizers (e.g., peroxides, nitric acid). The amine group is reducing and can lead to rapid, exothermic decomposition or formation of unstable N-oxides.
A. Solid Waste (Pure Compound)
-
Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass (if light sensitivity is suspected).
-
Secondary Containment: Place the primary container inside a clear, 6-mil LDPE bag. Seal with a zip-tie or heat seal.
-
Labeling: "Hazardous Waste - Toxic Solid - Pyridine Derivative."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.
-
Incompatible: Aqueous acids (HCl, H2SO4), Bleach (NaOCl).
-
-
pH Check: Ensure waste solution is Neutral to slightly Basic (pH 7-9). If acidic, neutralize slowly with Sodium Bicarbonate before drumming to prevent gas evolution or heat buildup in the drum.
Disposal Workflows (Decision Logic)
The following diagram outlines the decision logic for disposing of this compound based on its physical state and solvent matrix.
Figure 1: Waste Stream Decision Matrix. Note the critical pH check step for non-halogenated liquids to prevent ester hydrolysis or exothermic salt formation in storage drums.
Emergency Contingency: Spill Response Protocol
Scenario: A 5g bottle of solid this compound shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area. Aminopyridines can be respiratory irritants.[1][2]
-
PPE Upgrade: Don double nitrile gloves (0.11mm min), lab coat, and N95/P100 respirator (dust protection is critical).
-
Dry Containment:
-
Do NOT sweep rapidly (creates dust).
-
Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the damp material into a wide-mouth waste jar.
-
-
Surface Decontamination:
-
Wipe the surface with a 10% dilute acetic acid solution (to solubilize and protonate residual amine), followed by water, then ethanol.
-
Why Acetic Acid? It converts the lipophilic free base into a water-soluble salt, making it easier to lift off the surface.
-
-
Disposal: All cleanup materials (towels, gloves) go into the Solid Toxic Waste stream.
Regulatory & Compliance Reference
While 3-aminopyridine is a known toxicant, specific ester derivatives often fall under "Generator Knowledge" classifications if not explicitly listed.
| Regulation | Classification | Code/Note |
| RCRA (USA) | Listed/Characteristic | Treat as P-List Equivalent (P008 is 4-AP; 3-AP is toxic). Use Waste Code D001 (Ignitable) if in solvent, or generic Toxic pending TCLP. |
| DOT (Transport) | Hazard Class | Class 6.1 (Toxic Substance) . UN 2811 (Toxic Solid, Organic, N.O.S.). |
| GHS | Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Eye irritation). |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.
-
US EPA. RCRA Regulations Title 40 CFR 261.33 (Disposal of Commercial Chemical Products).
-
Thermo Fisher Scientific. Safety Data Sheet: Aminopyridine Derivatives.
-
ECHA. Registration Dossier - Pyridine Derivatives. European Chemicals Agency.[3][4]
Sources
A Researcher's Guide to the Safe Handling of Tert-butyl 3-aminopyridine-2-carboxylate
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. Tert-butyl 3-aminopyridine-2-carboxylate, a valuable building block in pharmaceutical and materials science research, requires diligent handling due to its chemical nature as an aminopyridine derivative. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
The causality behind these stringent protocols stems from the known hazards of similar aminopyridine compounds, which can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] The tert-butyl ester and amino groups on the pyridine ring influence the compound's reactivity and absorption characteristics, necessitating a cautious approach.
I. Hazard Identification and Risk Mitigation
Before handling this compound, a thorough risk assessment is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from structurally related compounds like 3-aminopyridine and 4-aminopyridine provide a strong basis for assessing potential hazards.[1][2][5]
Primary Hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[3][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1][3]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent dermal absorption, which is a significant route of exposure for aminopyridines.[7] |
| Eyes | Chemical Safety Goggles | Protects against accidental splashes of the compound or solvents, preventing serious eye irritation or damage.[5][8] |
| Body | Laboratory Coat | Prevents contamination of personal clothing and minimizes skin contact.[5][9] |
| Respiratory | Use in a Chemical Fume Hood | A fume hood is the primary engineering control to prevent inhalation of any dusts or aerosols. If weighing or transferring outside a hood, a NIOSH-approved respirator may be necessary.[5][7][10] |
It is crucial to inspect all PPE for integrity before each use and to remove and replace contaminated gloves promptly.
III. Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Aliquotting and Weighing:
-
In-Reaction Use:
-
Post-Handling:
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A flowchart detailing the key stages of safe chemical handling.
IV. Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Minor Spill (Solid):
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
V. Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are essential for long-term laboratory safety.
-
Storage:
-
Disposal:
-
All waste, including contaminated PPE and empty containers, must be treated as hazardous.
-
Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not discharge into sewers or waterways.[9][10]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
By integrating these protocols into your daily laboratory practices, you can confidently and safely utilize this compound, fostering a secure research environment built on a foundation of scientific integrity and expertise.
References
- 4-aminopyridine - Sdfine.
- 4-Aminopyridine - Jubilant Ingrevia. (February 22, 2024).
- Material Safety Data Sheet. (July 10, 2007).
- 3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals.
- 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone - Santa Cruz Biotechnology.
- 4 - SAFETY DATA SHEET. (March 29, 2024).
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (October 1, 2024).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- • SAFETY DATA SHEET - Sigma-Aldrich. (November 6, 2025).
- Pyridine - SAFETY DATA SHEET - PENTA. (November 26, 2024).
- SAFETY DATA SHEET - TCI Chemicals. (November 18, 2025).
- Safety Data Sheet. (April 24, 2023).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (October 16, 2025).
- 3 - SAFETY DATA SHEET. (October 19, 2010).
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - GHS Data - EPA. (October 15, 2025).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
